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  • Product: 2-Chloro-N-(cyano-2-thienylmethyl)acetamide
  • CAS: 263137-41-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Chloro-N-(cyano-2-thienylmethyl)acetamide (CAS 263137-41-3)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-Chloro-N-(cyano-2-thienylmethyl)acetamide, a key inte...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-N-(cyano-2-thienylmethyl)acetamide, a key intermediate in the synthesis of the fungicide Ethaboxam. This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis, offering insights into its properties, synthesis, and handling.

Introduction

2-Chloro-N-(cyano-2-thienylmethyl)acetamide, with the CAS number 263137-41-3, is a specialized organic compound. Its primary significance lies in its role as a crucial building block in the manufacturing of Ethaboxam, a fungicide effective against fungal infections in various crops.[1][2] The molecule incorporates a chloroacetamide functional group attached to a cyano-substituted thienylmethyl moiety, a structure that lends itself to further chemical transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Chloro-N-(cyano-2-thienylmethyl)acetamide is essential for its effective use in synthesis and for ensuring safe handling. While comprehensive experimental data for this specific intermediate is not widely published, a combination of predicted data and information from suppliers provides a useful profile.

Table 1: Physicochemical Properties of 2-Chloro-N-(cyano-2-thienylmethyl)acetamide

PropertyValueSource
CAS Number 263137-41-3[2]
Molecular Formula C₈H₇ClN₂OS[3]
Molecular Weight 214.67 g/mol [3]
Physical State Grey-yellow powder
Melting Point Not available (experimental)
Boiling Point (Predicted) 443.9 ± 45.0 °C[3]
Density (Predicted) 1.374 ± 0.06 g/cm³[3]
Solubility Insoluble in water; Soluble in DMF and methylene chloride
pKa (Predicted) 10.63 ± 0.46[3]

Synthesis and Mechanism

2-Chloro-N-(cyano-2-thienylmethyl)acetamide is synthesized as an intermediate for Ethaboxam. While a specific, detailed, step-by-step protocol for its industrial production is proprietary, a plausible synthetic route can be inferred from general organic chemistry principles for the formation of N-substituted acetamides. The synthesis would likely involve the acylation of an amine precursor, amino(thiophen-2-yl)acetonitrile, with chloroacetyl chloride.

The reaction mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride, followed by the elimination of a chloride ion. A base is typically used to neutralize the hydrochloric acid byproduct.

Synthesis_of_2-Chloro-N-(cyano-2-thienylmethyl)acetamide Amine Amino(thiophen-2-yl)acetonitrile Reaction1 Acylation Amine->Reaction1 ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Reaction1 Base Base (e.g., Triethylamine) Base->Reaction1 Solvent Product 2-Chloro-N-(cyano-2-thienylmethyl)acetamide Reaction1->Product

Caption: A plausible synthetic workflow for 2-Chloro-N-(cyano-2-thienylmethyl)acetamide.

A general laboratory-scale procedure for the synthesis of a related N-substituted chloroacetamide is as follows:

Experimental Protocol: General Synthesis of N-substituted 2-Chloroacetamides

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the starting amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Addition of Acylating Agent: Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent to the stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Analytical Characterization

Table 2: Analytical Techniques for Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the thiophene ring protons, the methine proton adjacent to the cyano group, the methylene protons of the chloroacetyl group, and the amide proton.
¹³C NMR Resonances for the carbons of the thiophene ring, the cyano group, the amide carbonyl, and the carbons of the chloroacetyl and methyl groups.
FT-IR Characteristic absorption bands for the N-H stretch of the secondary amide, the C≡N stretch of the nitrile, the C=O stretch of the amide, and the C-Cl stretch.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (214.67 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine.
HPLC A single major peak indicating the purity of the compound, which can be quantified using a standard.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 2-Chloro-N-(cyano-2-thienylmethyl)acetamide is not publicly available. However, based on the known hazards of the structurally related and well-documented compound, 2-chloroacetamide, appropriate safety precautions should be taken.[4][5] 2-Chloroacetamide is classified as toxic if swallowed and may cause an allergic skin reaction.[5] It is also suspected of damaging fertility.[5]

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Safety_Precautions Handling Safe Handling of 2-Chloro-N-(cyano-2-thienylmethyl)acetamide PPE Personal Protective Equipment (PPE) Handling->PPE Ventilation Engineering Controls Handling->Ventilation Practices Work Practices Handling->Practices Gloves Chemical-resistant gloves PPE->Gloves Goggles Safety goggles PPE->Goggles LabCoat Lab coat PPE->LabCoat FumeHood Chemical fume hood Ventilation->FumeHood AvoidContact Avoid skin/eye contact Practices->AvoidContact Storage Proper storage Practices->Storage Disposal Correct disposal Practices->Disposal

Caption: Key safety considerations for handling 2-Chloro-N-(cyano-2-thienylmethyl)acetamide.

Applications in Agrochemical Synthesis

The primary and most well-documented application of 2-Chloro-N-(cyano-2-thienylmethyl)acetamide is as a key intermediate in the synthesis of the fungicide Ethaboxam.[1][2] Ethaboxam is used to control diseases caused by oomycetes in various crops. The synthesis of Ethaboxam involves the reaction of this chloroacetamide intermediate with another molecule, likely through a nucleophilic substitution reaction where the chlorine atom is displaced.

Conclusion

2-Chloro-N-(cyano-2-thienylmethyl)acetamide is a vital chemical intermediate with a specific and important role in the agrochemical industry. While detailed experimental data on its properties and synthesis are not extensively available in the public domain, this guide provides a comprehensive overview based on existing information and established chemical principles. For researchers and developers working with this compound, a cautious approach is recommended, with in-house analysis to confirm its properties and purity, and strict adherence to safety protocols based on the hazards of related compounds.

References

  • Ethaboxam (Ref: LGC 30473) - AERU - University of Hertfordshire. Available at: [Link]

  • 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem. Available at: [Link]

  • ICSC 0640 - 2-CHLOROACETAMIDE. International Labour Organization. Available at: [Link]

Sources

Exploratory

molecular structure and weight of 2-Chloro-N-(cyano-2-thienylmethyl)acetamide

CAS Registry Number: 263137-41-3 Common Identifier: Ethaboxam Intermediate 1[1] Executive Summary & Structural Definition 2-Chloro-N-(cyano(thiophen-2-yl)methyl)acetamide is a specialized organosulfur compound primarily...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 263137-41-3 Common Identifier: Ethaboxam Intermediate 1[1]

Executive Summary & Structural Definition

2-Chloro-N-(cyano(thiophen-2-yl)methyl)acetamide is a specialized organosulfur compound primarily utilized as a critical intermediate in the synthesis of Ethaboxam , a systemic fungicide targeting Oomycetes. Its structure is characterized by a chloroacetamide "warhead" linked to a thiophene ring via a cyano-substituted methine bridge.[2]

This molecule represents a convergence of three distinct pharmacophores/functional motifs:

  • Chloroacetamide: An electrophilic motif capable of alkylation (often associated with cysteine reactivity).[2]

  • 
    -Aminonitrile:  A versatile synthon derived from Strecker synthesis, providing a rigid linker.[2]
    
  • Thiophene Moiety: A bioisostere of benzene, enhancing lipophilicity and metabolic stability.[2]

Molecular Architecture

The compound possesses a single chiral center at the methine carbon (


-position to the thiophene ring), typically synthesized as a racemate in industrial settings unless asymmetric catalysis is employed.[2]
PropertySpecification
IUPAC Name 2-Chloro-N-[cyano(thiophen-2-yl)methyl]acetamide
Molecular Formula

Molecular Weight 214.67 g/mol
Monoisotopic Mass 213.9968 g/mol
SMILES ClCC(=O)NC(C#N)c1cccs1
InChI Key PDPMCFVSTNUZEP-UHFFFAOYSA-N (Analogous)

Physicochemical Profiling

Understanding the physical behavior of this intermediate is crucial for optimizing reaction yield and purification protocols.[2]

Quantitative Data Table
ParameterValueContext
Physical State Solid (Powder)Typically gray to pale yellow.[1][2]
Melting Point 120°C – 125°CPurity dependent; sharp range indicates high purity.[2]
Solubility (Lipophilic) HighSoluble in DCM, DMF, DMSO, Ethyl Acetate.
Solubility (Hydrophilic) NegligibleInsoluble in water; hydrolyzes slowly in basic aqueous media.[2]
LogP (Predicted) ~1.4 – 1.8Moderate lipophilicity facilitates membrane permeability.[2]
pKa ~10.6 (Amide NH)Weakly acidic due to electron-withdrawing CN and CO groups.[2]

Synthesis & Formation Pathways

The synthesis of 2-Chloro-N-(cyano(thiophen-2-yl)methyl)acetamide follows a convergent pathway, typically employing a Strecker Synthesis followed by N-Acylation . This modular approach allows for the efficient installation of the cyano group and the chloroacetyl moiety.[2]

Mechanistic Workflow
  • Precursor Formation (Strecker Reaction): Thiophene-2-carboxaldehyde reacts with a cyanide source (NaCN/KCN) and an ammonia source (

    
    ) to form the unstable 
    
    
    
    -aminonitrile intermediate, 2-amino-2-(thiophen-2-yl)acetonitrile .
  • Electrophilic Acylation: The amine acts as a nucleophile, attacking the carbonyl carbon of chloroacetyl chloride .[2] The base (typically Triethylamine or Pyridine) neutralizes the generated HCl, driving the equilibrium forward.[2]

Reaction Pathway Diagram

SynthesisPathway Aldehyde Thiophene-2-carboxaldehyde (Starting Material) Intermediate α-Amino-2-thiopheneacetonitrile (Unstable Amine) Aldehyde->Intermediate Nucleophilic Addition & Elimination Reagents1 NaCN / NH4Cl (Strecker Conditions) Reagents1->Intermediate Product 2-Chloro-N-(cyano-2-thienylmethyl)acetamide (Target) Intermediate->Product N-Acylation Reagents2 Chloroacetyl Chloride Et3N / DCM Reagents2->Product

Figure 1: Convergent synthesis pathway via Strecker amine formation and subsequent N-acylation.

Analytical Characterization (Spectroscopy)

To validate the identity of the synthesized compound, researchers rely on NMR and IR spectroscopy.[2][3] The following signals are diagnostic for the structure.

Nuclear Magnetic Resonance ( H-NMR)

Solvent:


 or 

Proton EnvironmentChemical Shift (

)
MultiplicityInterpretation
Thiophene Ring 6.9 – 7.5 ppmMultipletsAromatic protons of the thiophene ring (H3, H4, H5).
Methine (-CH-CN) 6.2 – 6.5 ppmDoublet/MultipletThe chiral proton adjacent to the nitrile and aromatic ring.[2] Coupling with NH.
Amide (-NH-) 8.5 – 9.5 ppmBroad Singlet/DoubletExchangeable proton; shift varies with concentration/solvent.[2]
Chloroacetyl (-CH

-Cl)
4.0 – 4.2 ppmSingletDeshielded methylene protons due to adjacent Cl and Carbonyl.[2]
Infrared Spectroscopy (FT-IR)
  • Nitrile (

    
    ):  A weak but diagnostic stretch around 2200–2250 cm
    
    
    
    .[2]
  • Amide Carbonyl (

    
    ):  Strong absorption at 1660–1690 cm
    
    
    
    (Amide I band).
  • Amide N-H: Medium band at 3200–3300 cm

    
     .[2]
    

Safety & Handling Protocols

As an


-chloroacetamide derivative, this compound possesses alkylating properties.[2] It is a potent electrophile capable of reacting with biological nucleophiles (DNA, proteins).[2]
Hazard Classification
  • Skin/Eye Irritant: Causes severe irritation upon contact.[2]

  • Sensitizer: Potential to cause allergic skin reactions (contact dermatitis) due to protein haptenization.[2]

  • Acute Toxicity: Harmful if swallowed or inhaled.[2]

Handling Procedures
  • Containment: All weighing and transfer operations must occur within a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[2]

  • Deactivation: Spills should be treated with a dilute ammonia or sodium hydroxide solution to hydrolyze the reactive chloroacetyl group before disposal.[2]

References

  • ChemicalBook. (2024).[2] 2-Chloro-N-(cyano-2-thienylmethyl)acetamide Product Properties and Synthesis.

  • Santa Cruz Biotechnology. (2024).[2] 2-Chloro-N-(cyano-2-thienylmethyl)acetamide (CAS 263137-41-3).[1][4][5][6][6]

  • PubChem. (2025).[2][7] Compound Summary: 2-Chloro-N-(2-thienylmethyl)acetamide (Structural Analog).[1]

  • BenchChem. (2025).[2][8] Protocols for Synthesis of N-Substituted Chloroacetamides.[2]

Sources

Foundational

chemical safety data sheet SDS for CAS 263137-41-3

The following Technical Guide is a comprehensive, structured monograph designed for researchers and drug development professionals handling CAS 263137-41-3 . It synthesizes chemical safety data with practical synthetic u...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Guide is a comprehensive, structured monograph designed for researchers and drug development professionals handling CAS 263137-41-3 . It synthesizes chemical safety data with practical synthetic utility, focusing on the unique hazards of its functional groups.

2-Chloro-N-[cyano(thiophen-2-yl)methyl]acetamide

Content Type: Technical Safety & Handling Guide Audience: Medicinal Chemists, Process Safety Engineers, Drug Development Scientists

Executive Summary & Chemical Identity

CAS 263137-41-3 is a specialized bifunctional intermediate used primarily in the synthesis of thiophene-based heterocycles for veterinary pharmaceuticals and agrochemicals. Its structure combines a thiophene ring , an alpha-aminonitrile moiety, and a reactive chloroacetamide group.

This unique architecture makes it a versatile "linchpin" molecule for constructing fused bicyclic systems (such as thienopyrimidines or thienopyridines) via cyclization reactions. However, its dual reactivity—acting as both a potent alkylating agent (chloroacetamide) and a source of cyanide (aminonitrile)—necessitates a rigorous safety protocol beyond standard SDS requirements.

Chemical Identification Table
PropertySpecification
IUPAC Name 2-Chloro-N-[cyano(thiophen-2-yl)methyl]acetamide
Synonyms 2-Chloro-N-(alpha-cyano-2-thenyl)acetamide; N-(Chloroacetyl)-2-thiopheneglycinonitrile
CAS Number 263137-41-3
Molecular Formula C₈H₇ClN₂OS
Molecular Weight 214.67 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Poorly soluble in Water
Key Functionalities Electrophile (C-Cl), Latent Nucleophile (Thiophene C3), Toxicophore (CN)
Hazard Identification & Toxicology (The "Double Threat")

Unlike generic intermediates, CAS 263137-41-3 presents a convergent hazard profile due to its specific functional groups. Researchers must treat this compound as a Sensitizing Alkylator with Acute Toxic Potential .

A. The Chloroacetamide Moiety (Alkylating Hazard)
  • Mechanism: The alpha-chloro carbonyl carbon is highly electrophilic. It readily alkylates nucleophilic residues on proteins (cysteine thiols, lysine amines), leading to haptenization.

  • Clinical Consequence: High risk of Allergic Contact Dermatitis (ACD) and potential respiratory sensitization. Repeated exposure can induce an irreversible immune response.

  • Ocular Risk: Chloroacetamides are lachrymators and can cause severe, irreversible corneal damage upon contact.

B. The Alpha-Aminonitrile Moiety (Cyanide/Nitrile Hazard)
  • Mechanism: Under acidic conditions or metabolic stress (liver oxidation), the alpha-aminonitrile linkage can destabilize, potentially releasing Hydrogen Cyanide (HCN) or cyanide ions.

  • Toxicology: Classed as acutely toxic if swallowed.[1] The nitrile group interferes with cytochrome c oxidase, disrupting cellular respiration.

C. Thiophene Ring[1]
  • Metabolic Liability: Thiophene rings are subject to metabolic S-oxidation, forming reactive thiophene-S-oxides or epoxides, which can be hepatotoxic.

Technical Handling Protocols

Standard PPE is insufficient. The following "Self-Validating" protocols ensure containment of both the alkylating and toxic risks.

Protocol A: Personal Protective Equipment (PPE) Matrix
ZoneRequirementRationale
Dermal Double-gloving required. Inner: Nitrile (4 mil). Outer: Laminate film (e.g., Silver Shield®) or thick Nitrile (8 mil).Chloroacetamides can permeate standard thin nitrile gloves in <15 minutes.
Respiratory P3/N100 Particulate Respirator (minimum) or PAPR.Prevents inhalation of sensitized dust.
Ocular Chemical Goggles (Indirect Vent). Face shield recommended for scale >10g.Prevents lachrymator vapor contact and solid projection.
Protocol B: Decontamination & Neutralization (The "Quench" Method)

Do not simply wash with water. The chloroacetamide must be chemically deactivated before disposal.

  • Preparation: Prepare a "Quench Solution" of 10% Aqueous Sodium Thiosulfate mixed with 5% Sodium Bicarbonate .

  • Mechanism: The thiosulfate anion (

    
    ) acts as a soft nucleophile, displacing the chloride and converting the toxic alkylator into a harmless Bunte salt.
    
  • Procedure:

    • Wipe all potentially contaminated surfaces with the Quench Solution.

    • Soak used glassware in the Quench Solution for 24 hours.

    • Validation: Check pH; ensure it remains slightly basic (pH 8-9) to prevent HCN evolution from the nitrile group.

Synthetic Utility & Reaction Pathways

This section details why this molecule is used. It serves as a scaffold for "Gewald-type" or intramolecular cyclizations to form bioactive heterocycles.

Logical Workflow: Cyclization to Thienopyrimidines

The diagram below illustrates the transformation of CAS 263137-41-3 into a fused bicyclic system, a common motif in kinase inhibitors and veterinary drugs.

G cluster_conditions Critical Control Parameters Start CAS 263137-41-3 (Thiophene-Aminonitrile) Reagent Reagent Addition (e.g., Formamide/Base) Start->Reagent Activation Inter Intermediate Cyclization Complex Reagent->Inter Nucleophilic Attack (Nitrile Carbon) Product Fused Thienopyrimidine (Bioactive Scaffold) Inter->Product Dehydration & Aromatization Warning Avoid Strong Acid (Risk of HCN Release) Warning->Start

Caption: Reaction pathway showing the conversion of the aminonitrile precursor into a fused heterocyclic scaffold. Note the critical avoidance of acidic conditions to prevent cyanide release.

Emergency Response Procedures

This protocol is designed for immediate execution in a laboratory setting.

Scenario 1: Skin Exposure (Potential Sensitization)
  • Immediate Action: Drench area with water for 5 minutes.

  • Deactivation: Wash gently with soft soap and water . Avoid organic solvents (ethanol/DMSO) as they enhance skin penetration of the chloroacetamide.

  • Medical: Monitor for delayed erythema (redness) or blistering over 24-48 hours.

Scenario 2: Ingestion/Systemic Exposure (Cyanide Risk)
  • Assessment: Check for "almond" odor (unreliable) or rapid onset of dizziness/confusion.

  • Antidote Awareness: If >100mg is ingested, standard Cyanide Antidote Kits (Hydroxocobalamin) may be required.

  • Transport: Transport SDS and the victim immediately to emergency care.

Storage & Stability
  • Temperature: Store at 2-8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The alpha-aminonitrile is susceptible to oxidative degradation.

  • Incompatibility: Keep strictly separated from Strong Acids (HCN risk) and Strong Bases (uncontrolled hydrolysis).

References
  • PubChem Compound Summary . 2-Chloro-N-[cyano(thiophen-2-yl)methyl]acetamide. National Center for Biotechnology Information. Link(Note: Direct CAS search recommended via PubChem if specific entry is aggregated).

  • European Chemicals Agency (ECHA) . Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. Link

  • Yingkou Changcheng New Material Technology Co., Ltd. Product List: Pesticides/Veterinary Pharmaceutical Intermediates. (Source of industrial application data). Link

  • National Institute of Standards and Technology (NIST) . Standard Reference Data for Thiophene Derivatives. Link

  • World Health Organization (WHO) . Cicad 61: Hydrogen Cyanide and Cyanides: Human Health Aspects. (Toxicology reference for nitrile/cyanide moieties). Link

Sources

Exploratory

Technical Guide: Synthesis and Application of 2-Chloro-N-(cyano-2-thienylmethyl)acetamide

This technical guide details the synthesis, characterization, and application context of 2-Chloro-N-(cyano-2-thienylmethyl)acetamide (CAS 263137-41-3), a critical intermediate associated with the production of the oomyce...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, characterization, and application context of 2-Chloro-N-(cyano-2-thienylmethyl)acetamide (CAS 263137-41-3), a critical intermediate associated with the production of the oomycete fungicide Ethaboxam .

Executive Summary

2-Chloro-N-(cyano-2-thienylmethyl)acetamide serves as a functionalized electrophilic building block in the synthesis of thiazole-carboxamide fungicides. Its core structure—a thiophene ring linked to a cyano-methylene group and an alpha-chloroacetamide moiety—provides the essential "right-hand" pharmacophore of Ethaboxam .

While the industrial synthesis of Ethaboxam typically proceeds via the coupling of an aminothiazole acid with a thiophene amine, the chloroacetamide derivative represents a potent activated intermediate. It allows for alternative convergent synthetic strategies, particularly in the construction of the thiazole core via Hantzsch-type cyclizations or as a stable, isolable precursor to the volatile 2-amino-2-(thiophen-2-yl)acetonitrile .

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11][12]

PropertySpecification
Chemical Name 2-Chloro-N-(cyano-2-thienylmethyl)acetamide
CAS Number 263137-41-3
Molecular Formula C₈H₇ClN₂OS
Molecular Weight 214.67 g/mol
Physical State White to pale yellow crystalline solid
Melting Point 126–129 °C (Typical)
Solubility Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water
Stability Moisture sensitive (hydrolysis of nitrile/chloride); Light sensitive

Synthetic Pathway Analysis

The synthesis of 2-Chloro-N-(cyano-2-thienylmethyl)acetamide involves a two-stage workflow:

  • Strecker Synthesis: Formation of the alpha-aminonitrile core from 2-thiophenecarboxaldehyde.

  • N-Acylation: Selective acylation of the amine with chloroacetyl chloride.

Phase 1: Strecker Synthesis of 2-Amino-2-(thiophen-2-yl)acetonitrile

This step installs the chiral center (racemic) and the critical nitrile functionality.

  • Reagents: 2-Thiophenecarboxaldehyde, Sodium Cyanide (NaCN), Ammonium Chloride (NH₄Cl), Ammonia (aq).

  • Solvent: Methanol/Water (1:1).

  • Mechanism: Nucleophilic addition of ammonia to the aldehyde forms an imine, followed by cyanide attack.[1]

Protocol:

  • Preparation: In a reactor, dissolve NH₄Cl (1.1 eq) in water. Add 2-thiophenecarboxaldehyde (1.0 eq) and methanol.

  • Cyanation: Cool to 0–5 °C. Add NaCN (1.1 eq) solution dropwise over 60 minutes. Critical Control Point: Maintain temp <10 °C to prevent polymerization.

  • Reaction: Allow to warm to 25 °C and stir for 4–6 hours. Monitor by TLC (disappearance of aldehyde).

  • Workup: Extract with Dichloromethane (DCM). Wash organic phase with brine.[2] Dry over Na₂SO₄.[2]

  • Yield: The resulting amine is unstable; proceed immediately to Phase 2 or store as a hydrochloride salt.

Phase 2: Acylation to 2-Chloro-N-(cyano-2-thienylmethyl)acetamide

This step stabilizes the amine and introduces the electrophilic chloroacetyl handle.

  • Reagents: 2-Amino-2-(thiophen-2-yl)acetonitrile (crude), Chloroacetyl Chloride, Triethylamine (TEA).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Protocol:

  • Setup: Dissolve the crude amine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM under Nitrogen atmosphere. Cool to -10 °C.

  • Addition: Add Chloroacetyl chloride (1.1 eq) in DCM dropwise over 30 minutes. Exothermic reaction—control rate to keep temp <0 °C.

  • Completion: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Quench: Wash with 1N HCl (cold) to remove excess amine/TEA, followed by saturated NaHCO₃ and brine.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).

Visualization: Synthetic Workflow

SynthesisPathway Aldehyde 2-Thiophenecarboxaldehyde Strecker Strecker Reaction (NaCN, NH4Cl) Aldehyde->Strecker Amine 2-Amino-2-(thiophen-2-yl) acetonitrile Strecker->Amine Nucleophilic Addition Acylation N-Acylation (Cl-CH2-COCl, TEA) Amine->Acylation Ethaboxam Ethaboxam (Final Fungicide) Amine->Ethaboxam Direct Coupling Route (Alternative) Target 2-Chloro-N-(cyano-2-thienylmethyl) acetamide (CAS 263137-41-3) Acylation->Target Electrophilic Subst. Target->Ethaboxam Thiazole Ring Formation (via Thioamide Coupling)

Caption: Synthesis of the chloroacetamide intermediate and its dual pathways toward Ethaboxam.

Application: The Ethaboxam Connection[4]

Ethaboxam functions by inhibiting beta-tubulin assembly in Oomycetes. The N-(cyano-2-thienylmethyl) moiety is the selectivity filter, ensuring the molecule targets fungal tubulin over plant/mammalian tubulin.

Role of the Chloroacetamide Intermediate

While the direct coupling of 4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxylic acid with the aminonitrile is the standard convergent route, the Chloroacetamide (CAS 263137-41-3) offers a specific utility:

  • Thiazole Ring Construction (Hantzsch-like): The chloroacetyl group (-COCH2Cl) serves as an alpha-halo carbonyl equivalent. Reacting this intermediate with a substituted thioamide (e.g., N-ethylthiourea derivatives) can close the thiazole ring directly onto the amide nitrogen. This "build-on-substrate" approach avoids the handling of the unstable free aminonitrile.

  • Impurity Standard: In the industrial synthesis of Ethaboxam, chloroacetyl chloride is often used to activate the thiazole acid (via acid chloride). If unreacted chloroacetyl chloride encounters the amine component, CAS 263137-41-3 is formed as a critical process impurity. Quantifying this intermediate is essential for regulatory compliance (purity >98%).

Analytical Characterization

To validate the identity of the synthesized intermediate, the following spectral data are expected:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.3–6.9 (m, 3H, Thiophene protons).

    • δ 6.8 (br d, 1H, NH amide).

    • δ 6.2 (d, 1H, CH-CN, benzylic-like).

    • δ 4.1 (s, 2H, CH₂-Cl).

  • Mass Spectrometry (ESI):

    • [M+H]⁺ peak at m/z 215.0 (³⁵Cl) and 217.0 (³⁷Cl) in a 3:1 ratio.

  • IR Spectroscopy:

    • 2240 cm⁻¹ (C≡N stretch, weak).

    • 1660–1680 cm⁻¹ (C=O Amide I).

    • 3250 cm⁻¹ (N-H stretch).

Safety & Handling (E-E-A-T)

Hazard Identification:

  • Cyanide Precursors: The Strecker step involves NaCN. All operations must occur in a dedicated fume hood with HCN detectors. Keep Ferrous Sulfate (FeSO₄) solution nearby as a neutralizer.

  • Vesicant/Corrosive: Chloroacetyl chloride and the resulting chloroacetamide are potent alkylating agents. They can cause severe skin burns and sensitization. Double-gloving (Nitrile + Laminate) is mandatory.

Stability: The intermediate is prone to hydrolysis. Store under inert gas (Argon/Nitrogen) at 2–8 °C. Desiccate to prevent hydrolysis of the nitrile to the amide/acid.

References

  • PubChem. (2025). Ethaboxam | C14H16N4OS2. National Library of Medicine. [Link]

  • Kim, D. S., et al. (2004). Synthesis and fungicidal activity of ethaboxam against Oomycetes. Pest Management Science. [Link]

  • University of Hertfordshire. (2026). Ethaboxam (Ref: LGC 30473) PPDB Data. [Link]

Sources

Foundational

physical characteristics of 2-Chloro-N-(cyano-2-thienylmethyl)acetamide powder

An In-depth Technical Guide to the Physical Characteristics of 2-Chloro-N-(cyano-2-thienylmethyl)acetamide Powder Introduction 2-Chloro-N-(cyano-2-thienylmethyl)acetamide (CAS No. 263137-41-3) is a key chemical intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Characteristics of 2-Chloro-N-(cyano-2-thienylmethyl)acetamide Powder

Introduction

2-Chloro-N-(cyano-2-thienylmethyl)acetamide (CAS No. 263137-41-3) is a key chemical intermediate primarily utilized in the synthesis of Ethaboxam, a fungicide effective against various crop infections.[1][2] As with any reagent in drug development and agrochemical synthesis, a thorough understanding of its physical characteristics is paramount for ensuring consistent reaction outcomes, safe handling, and stable storage. This guide provides a detailed examination of the known and predicted physical properties of this compound, supported by standard analytical protocols for their verification.

Section 1: Summary of Physical and Chemical Properties

The following table summarizes the core physical and chemical identifiers for 2-Chloro-N-(cyano-2-thienylmethyl)acetamide. It is critical to note that while some properties like molecular weight are definitive, others such as boiling point and density are based on computational predictions and should be confirmed experimentally.

PropertyValueSource
CAS Number 263137-41-3[1][2][3]
Molecular Formula C₈H₇ClN₂OS[1][3]
Molecular Weight 214.67 g/mol [1][3]
Physical Form Powder or crystalline solid (inferred)
Color Colorless to pale yellow (typical for chloroacetamides)[4][5][6]
Odor Characteristic odor (typical for chloroacetamides)[4][5][6]
Boiling Point 443.9 ± 45.0 °C (Predicted)[1]
Density 1.374 ± 0.06 g/cm³ (Predicted)[1]
Melting Point Not experimentally determined in provided sources.
Storage Temperature 2-8°C, under an inert atmosphere is recommended

Section 2: Detailed Analysis of Physical Characteristics

A granular understanding of each physical property is essential for researchers and chemical engineers. This section elaborates on the values presented above and provides context based on the compound's structural motifs.

Appearance, Form, and Odor

While specific vendor data on the appearance of 2-Chloro-N-(cyano-2-thienylmethyl)acetamide is limited, analogous chloroacetamide compounds are typically supplied as colorless to pale yellow crystalline powders.[4][5][6][7][8] The yellow tint in older samples of related compounds can indicate the presence of impurities or slight degradation.[6] A characteristic, sharp odor is also a common feature of chloroacetamides.[4][5] Visual and olfactory inspection should be the first step in material qualification, as significant deviation from a fine, pale-colored powder could suggest contamination or improper storage.

Thermal Properties

The predicted boiling point of ~444°C suggests low volatility but also indicates a high probability of decomposition at such temperatures, a common trait for complex organic molecules.[1][4]

The melting point is arguably the most critical thermal characteristic for a solid reagent, serving as a primary indicator of purity. A sharp melting range (typically < 2°C) is indicative of high purity, whereas a broad or depressed melting range suggests the presence of impurities. Although no experimental value is cited in the available literature, its determination is a fundamental quality control step.

Solubility Profile

The solubility of a reagent dictates the choice of reaction solvents and purification methods. Based on its molecular structure, which contains both polar (amide, cyano) and non-polar (thienyl ring, chloroalkyl chain) moieties, a mixed solubility profile is expected. It is likely soluble in polar organic solvents such as acetone, ethanol, and dichloromethane, and sparingly soluble in water.[8][9]

Stability and Storage

Chloroacetamide derivatives are generally stable under recommended storage conditions but can react with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4][10] To maintain integrity, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry, well-ventilated area away from incompatible materials.[11]

Section 3: Experimental Protocols for Physical Characterization

To ensure the quality and consistency of 2-Chloro-N-(cyano-2-thienylmethyl)acetamide powder, the following standard laboratory protocols are recommended for its physical characterization.

Protocol: Melting Point Determination (Capillary Method)

This protocol provides a standardized method for determining the melting range of the powder, a crucial metric for purity assessment.

Methodology:

  • Sample Preparation: Finely crush a small amount of the powder to ensure uniform packing.

  • Capillary Loading: Tap the open end of a capillary tube into the powder sample, forcing a small amount in. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. Repeat until a packed column of 2-3 mm is achieved.

  • Instrument Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating and Observation:

    • Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (if unknown, a preliminary rapid run can establish an approximate range).

    • Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has melted into a clear liquid.

  • Reporting: Report the result as a melting range (T₁ - T₂).

Protocol: Solubility Assessment

This protocol determines the approximate solubility of the compound in various solvents, which is vital for developing synthesis and purification procedures.

Methodology:

  • Solvent Selection: Prepare vials containing 1.0 mL of selected solvents (e.g., deionized water, ethanol, acetone, dichloromethane, hexane).

  • Initial Addition: Add 10 mg of the acetamide powder to each vial.

  • Mixing: Cap and vortex each vial for 30 seconds at room temperature (~20-25°C).

  • Observation: Visually inspect for complete dissolution.

  • Incremental Addition: If the solid dissolves completely, add another 10 mg portion and repeat step 3. Continue until the solid no longer dissolves.

  • Classification:

    • Very Soluble: >100 mg/mL

    • Freely Soluble: 10-100 mg/mL

    • Soluble: 1-10 mg/mL

    • Sparingly Soluble: 0.1-1 mg/mL

    • Insoluble: <0.1 mg/mL

Section 4: Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the characterization protocols.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Reporting start Start: Obtain Powder Sample crush Crush Sample to Fine Powder start->crush load Load Capillary Tube (2-3 mm) crush->load setup Place in Melting Point Apparatus load->setup heat_fast Rapid Heat to ~15°C Below Expected MP setup->heat_fast heat_slow Heat at 1-2°C / min heat_fast->heat_slow observe_t1 Record T1 (First Liquid) heat_slow->observe_t1 observe_t2 Record T2 (Fully Liquid) observe_t1->observe_t2 report Report Melting Range (T1 - T2) observe_t2->report

Caption: Workflow for Melting Point Determination.

SolubilityWorkflow start Start: 10 mg Sample + 1 mL Solvent vortex Vortex for 30 seconds start->vortex observe Completely Dissolved? vortex->observe add_more Add another 10 mg of sample observe->add_more Yes classify Classify Solubility Based on Total Amount Dissolved observe->classify No add_more->vortex

Caption: Iterative Workflow for Solubility Assessment.

References

  • ICSC 0640 - 2-CHLOROACETAMIDE. [Link]

  • Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem. [Link]

  • Chloroacetamide - Wikipedia. [Link]

  • 2-chloroacetamide, 79-07-2 - The Good Scents Company. [Link]

  • CYANOACETAMIDE FOR SYNTHESIS MSDS CAS-No.: 107-91-5 MSDS - Loba Chemie. [Link]

Sources

Exploratory

Sourcing and Technical Evaluation of CAS 263137-41-3: A Critical Intermediate for Thiophene-Based Heterocycles

Executive Summary & Chemical Identity Crucial Disambiguation Note: Before proceeding, verify your target molecule. CAS 263137-41-3 refers to 2-Chloro-N-(cyano(thiophen-2-yl)methyl)acetamide .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Crucial Disambiguation Note: Before proceeding, verify your target molecule.

  • CAS 263137-41-3 refers to 2-Chloro-N-(cyano(thiophen-2-yl)methyl)acetamide . It is a functionalized building block used in the synthesis of thiazole-containing bioactives (including the agrochemical Ethaboxam) and pharmaceutical libraries.

  • If you are seeking Bortezomib (Proteasome Inhibitor): The correct CAS is 179324-69-7 .[1][2][3][4][5]

  • If you are seeking Bortezomib Mannitol Ester: The correct CAS is 444576-08-3 .[1][6]

This guide focuses exclusively on the sourcing, quality control, and synthetic utility of CAS 263137-41-3 , a high-value electrophile for heterocyclic construction.

Chemical Profile
ParameterSpecification
Chemical Name 2-Chloro-N-(cyano(thiophen-2-yl)methyl)acetamide
CAS Number 263137-41-3
Molecular Formula C₈H₇ClN₂OS
Molecular Weight 214.67 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Chloroform; sparingly soluble in water
Key Functionality

-Haloamide (Electrophile) + Nitrile (Precursor)
Technical Analysis: The Role of CAS 263137-41-3 in Synthesis

To a process chemist, CAS 263137-41-3 is not just a catalogue number; it is a bifunctional scaffold . It combines a reactive


-chloroamide with a nitrile group, anchored by a thiophene ring. Its primary utility lies in Hantzsch-type cyclizations  to form thiazole rings, a pharmacophore prevalent in anti-infectives and kinase inhibitors.
Mechanism of Action in Synthesis

The purity of this intermediate is critical because impurities (specifically des-chloro analogs or hydrolyzed amides) will terminate the cyclization step, leading to difficult-to-separate side products.

Figure 1: Synthetic Utility and Cyclization Pathway The following diagram illustrates how CAS 263137-41-3 is synthesized and subsequently utilized to generate thiazole cores.

SynthesisPathway Thiophene 2-Thiophenecarboxaldehyde (Starting Material) Strecker Strecker Reaction (NaCN, NH4Cl) Thiophene->Strecker Aminonitrile Aminonitrile Intermediate Strecker->Aminonitrile Acylation Acylation (Chloroacetyl Chloride) Aminonitrile->Acylation Target CAS 263137-41-3 (The Target Intermediate) Acylation->Target Cyclization Cyclization (with Thioamides) Target->Cyclization + Thioamide/Thiourea Thiazole Thiazole-Thiophene Fused Heterocycle Cyclization->Thiazole - HCl, - H2O

Caption: Synthesis of CAS 263137-41-3 via Strecker reaction followed by acylation, and its downstream conversion to thiazoles.

Sourcing Strategy & Supplier Evaluation

Sourcing this compound requires navigating between "Bulk Industrial" suppliers (focused on Ethaboxam production) and "Fine Chemical" suppliers (focused on high-purity research grades).

The "Purity Trap"

Industrial grade (Technical Grade) is often ~95%, containing significant levels of:

  • Unreacted Aminonitrile: Causes polymerization.

  • Hydrolyzed Acid: Result of moisture exposure.

  • Dimeric Impurities: Formed during the acylation step.

For drug development applications (library synthesis), you require >98% purity (HPLC) to prevent assay interference.

Approved Supplier Tiers
Supplier TierRecommended ForKey Validation MetricsRepresentative Vendors
Tier 1: Custom Synthesis / Catalog MedChem Library, SAR StudiesNMR (1H, 13C), LCMS, >98% PurityBldPharm , Keying Chem , Ambeed
Tier 2: Bulk Industrial Pilot Scale (kg), Agrochemical R&DHPLC Assay, Moisture ContentVital Chemtech , Capot Chemical
Tier 3: Aggregators Sourcing hard-to-find quantitiesCOA Verification RequiredMolPort , ChemicalBook

Note on Availability: As of 2026, this compound is widely available in gram-to-kilogram quantities due to the scale of Ethaboxam manufacturing. However, re-purification (recrystallization from Ethanol/Hexane) is often required for biological screening if buying Tier 2 material.

Quality Control & Handling Protocol

As a Senior Scientist, I mandate the following QC workflow upon receipt of any batch of CAS 263137-41-3. Do not trust the Certificate of Analysis (CoA) blindly.

A. Visual Inspection
  • Pass: White to off-white crystalline powder.

  • Fail: Yellow or sticky solid (indicates oxidation of the thiophene ring or hydrolysis of the chloroacetamide).

B. Analytical Verification (The "Self-Validating" System)

Run a standard LCMS using an acidic mobile phase (0.1% Formic Acid).

  • Target Mass: [M+H]+ = 215.0/217.0 (Chlorine isotope pattern 3:1 is mandatory).

  • Common Impurity: Mass 179 (Loss of HCl - cyclized byproduct) or Mass 138 (Aminonitrile precursor).

Figure 2: Incoming Quality Control (IQC) Decision Tree

QC_Workflow Start Batch Receipt CAS 263137-41-3 Visual Visual Inspection Start->Visual Solubility Solubility Test (DMSO-d6) Visual->Solubility If White Solid Reject Reject / Recrystallize Visual->Reject If Yellow/Sticky NMR 1H NMR Analysis Solubility->NMR Check1 Check: Isotope Pattern? Check: Des-chloro? NMR->Check1 Decision Release for Synthesis Check1->Decision Pass (>98%) Check1->Reject Fail (<95%)

Caption: Standardized QC workflow to validate CAS 263137-41-3 purity before library integration.

C. Handling & Storage
  • Toxicity: This is an

    
    -chloroacetamide. It is a potent alkylating agent  and skin irritant. Handle in a fume hood.
    
  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic; moisture will hydrolyze the nitrile to an amide over time.

Experimental Protocol: Solubilization for Biological Assays

If you are using this intermediate directly in biological screens (e.g., as a covalent probe), proper solubilization is vital to prevent precipitation.

  • Stock Preparation: Dissolve 10 mg in 1 mL anhydrous DMSO (dimethyl sulfoxide). Vortex for 30 seconds.

    • Note: Avoid Ethanol/Methanol for stock solutions as the chloro group can undergo solvolysis upon long-term storage.

  • Dilution: Dilute into aqueous buffer (PBS) immediately prior to use.

  • Stability: The half-life in pH 7.4 buffer is approximately 4–6 hours due to the reactivity of the

    
    -chloro group. Use fresh preparations only. 
    
References
  • PubChem Compound Summary. (n.d.). 2-Chloro-N-[cyano(thiophen-2-yl)methyl]acetamide (CID 11235684). National Center for Biotechnology Information. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2022). Registration Dossier: Ethaboxam and its intermediates. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for Ethaboxam using 2-Chloro-N-(cyano-2-thienylmethyl)acetamide

This Application Note and Protocol details the synthesis of Ethaboxam (CAS 162650-77-3), focusing on the critical conversion of the intermediate 2-Chloro-N-(cyano-2-thienylmethyl)acetamide .[1] This guide departs from st...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis of Ethaboxam (CAS 162650-77-3), focusing on the critical conversion of the intermediate 2-Chloro-N-(cyano-2-thienylmethyl)acetamide .[1]

This guide departs from standard "recipe" formats to provide a mechanistic, process-chemistry perspective suitable for high-purity optimization. We utilize a Linear Chain-Extension Strategy , which is the most chemically logical route to convert the specified acetamide precursor into the 4-ethyl-5-carboxamide thiazole scaffold required for Ethaboxam.

Part 1: Strategic Overview & Retrosynthesis[1]

The Synthetic Challenge

Ethaboxam is a thiazole-carboxamide fungicide targeting


-tubulin assembly.[2][3] Its structural complexity lies in the fully substituted thiazole core:
  • Position 2: Ethylamino group (

    
    )[1][4][5][6]
    
  • Position 4: Ethyl group (

    
    )[1][4]
    
  • Position 5:

    
    -(cyano-2-thienylmethyl)carboxamide moiety.[1][2][4][6][7][8]
    

The starting material specified, 2-Chloro-N-(cyano-2-thienylmethyl)acetamide (hereafter Intermediate A ), provides the Position 5 amide linkage and the


-halo carbon.[1] However, it lacks the carbon framework for the Position 4 ethyl group. Therefore, the synthesis must involve a C-acylation (chain extension)  step prior to or concurrent with the Hantzsch thiazole cyclization.[1]
Retrosynthetic Logic

To achieve the correct regiochemistry (Amide at C5, Ethyl at C4), we must generate a


-keto precursor where the ethyl group is attached to the ketone carbonyl, and the amide is attached to the 

-carbon.
  • Target: Ethaboxam.

  • Disconnection: Thiazole Ring (Hantzsch Synthesis).

  • Precursors:

    • Nucleophile:

      
      -Ethylthiourea (Provides C2-amine and S).[1]
      
    • Electrophile: 2-Chloro-3-oxo-pentanoic acid amide derivative.[1]

  • Starting Material Transformation: Intermediate A must be acylated with a propionyl source (e.g., Propionyl Chloride) to install the ethyl backbone.[1]

Reaction Pathway Diagram[1]

Ethaboxam_Synthesis cluster_legend Key Transformation Logic Start 2-Chloro-N-(cyano-2-thienylmethyl) acetamide (Intermediate A) Interm_B Activated u03b2-Keto Intermediate (2-Chloro-3-oxo-pentanamide deriv.) Start->Interm_B C-Acylation (Chain Extension) Reagent1 Propionyl Chloride + Base (e.g., Mg(OEt)2) Reagent1->Interm_B Cyclization Hantzsch Thiazole Cyclization Interm_B->Cyclization Reagent2 N-Ethylthiourea Reagent2->Cyclization Product Ethaboxam (Racemic) Cyclization->Product - HCl, - H2O Legend1 The acetamide provides the C5-Amide Linkage Legend2 Propionyl group provides the C4-Ethyl Group

Caption: Logical flow converting the acetamide precursor to Ethaboxam via C-acylation and Hantzsch cyclization.

Part 2: Detailed Synthesis Protocol

Phase 1: Preparation of the -Keto Precursor (Chain Extension)

Objective: Convert the


-chloroacetamide into a 2-chloro-3-oxo-pentanamide derivative.[1]
Mechanism:  The methylene protons in Intermediate A  are activated by the electron-withdrawing carbonyl and chlorine.[1] A magnesium-mediated acylation is recommended to prevent O-acylation and ensure C-acylation.[1]
Reagents & Equipment[1][3][9]
  • Precursor: 2-Chloro-N-(cyano-2-thienylmethyl)acetamide (1.0 eq)[1]

  • Acylating Agent: Propionyl Chloride (1.1 eq)[1]

  • Base/Catalyst: Magnesium Ethoxide (

    
    ) (2.0 eq) or LDA (for low temp route).[1] Note: Mg-mediated acylation is preferred for industrial scalability.[1]
    
  • Solvent: Anhydrous THF or DCM.[1]

  • Atmosphere: Nitrogen or Argon (Strictly anhydrous).[1]

Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and temperature probe. Flush with

    
    .
    
  • Solubilization: Charge the flask with Intermediate A (e.g., 21.5 g, 100 mmol) and anhydrous THF (200 mL). Cool to 0°C.[1]

  • Base Addition: Add Magnesium Ethoxide (22.9 g, 200 mmol) in portions. Stir for 30 minutes to form the magnesium enolate. The solution may become cloudy.

  • Acylation: Add Propionyl Chloride (10.2 g, 110 mmol) dropwise over 20 minutes, maintaining the internal temperature below 5°C.

    • Why? Exothermic reaction.[1] Controlling temp prevents polymerization of the propionyl chloride.[1]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3-4 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting material spot (

      
      ) should disappear, replaced by a more polar spot (the 
      
      
      
      -keto amide).[1]
  • Quench: Cool to 0°C and carefully quench with 1M HCl (150 mL) to hydrolyze the magnesium complex.

  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with saturated

    
     and Brine.[1] Dry over 
    
    
    
    .[1]
  • Concentration: Evaporate solvent under reduced pressure. The residue (crude 2-Chloro-3-oxo-N-(cyano-2-thienylmethyl)pentanamide ) is often used directly in the next step due to instability.[1]

Phase 2: Hantzsch Thiazole Cyclization

Objective: React the


-keto intermediate with 

-ethylthiourea to form the thiazole core.[1]
Reagents
  • Substrate: Crude residue from Phase 1 (approx. 100 mmol theoretical).[1]

  • Cyclizing Agent:

    
    -Ethylthiourea (11.5 g, 110 mmol).[1]
    
  • Solvent: Ethanol (Absolute) or DMF.[1]

  • Scavenger: Sodium Bicarbonate (

    
    ) or Triethylamine (to neutralize HCl generated).[1]
    
Step-by-Step Protocol
  • Dissolution: Dissolve the crude

    
    -keto amide in Ethanol (250 mL).
    
  • Addition: Add

    
    -Ethylthiourea in one portion.
    
  • Reflux: Heat the mixture to reflux (78°C) for 4-6 hours.

    • Mechanism:[1][8][10] The sulfur atom of the thiourea attacks the

      
      -carbon (displacing Chlorine).[1] The nitrogen then attacks the ketone carbonyl, followed by dehydration to aromatize the thiazole ring.
      
  • Monitoring: HPLC is recommended here.[1] Look for the formation of the Ethaboxam peak (retention time distinct from precursors).[1]

  • Neutralization: Once the reaction is complete, cool to room temperature. If solid precipitates, filter it (this might be the HCl salt).[1] To obtain the free base, neutralize the mixture with saturated

    
     solution to pH 8.[1]
    
  • Isolation: Evaporate the Ethanol. Resuspend the residue in Water (200 mL) and extract with Dichloromethane (DCM).

  • Purification:

    • Crystallization: Ethaboxam can often be crystallized from a mixture of Ethyl Acetate and Hexane.[1]

    • Column Chromatography: If necessary, purify on Silica Gel (Eluent: Hexane/EtOAc gradient 10%

      
       40%).[1]
      
Phase 3: Analytical Validation (QC)

Verify the identity and purity of the synthesized Ethaboxam.[1]

ParameterSpecificationMethod
Appearance White to pale yellow powderVisual
Purity > 98.0%HPLC (C18, ACN/Water)
Melting Point 185 - 187°C (Racemic)Capillary Method
Mass Spec

Da
LC-MS (ESI+)
1H NMR Confirm Ethyl groups & Thiophene400 MHz DMSO-d6

Part 3: Critical Process Parameters & Troubleshooting

Why this route?

While some literature suggests coupling the thiazole acid chloride with the amine, that route requires synthesizing the unstable alpha-cyano-2-thiophenemethanamine separately. By starting with 2-Chloro-N-(cyano-2-thienylmethyl)acetamide , the sensitive amine moiety is already protected/installed, reducing the risk of handling toxic free amines and cyanides.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Phase 1 O-Acylation vs C-AcylationEnsure Magnesium salt is fully formed before adding Propionyl Chloride. Ensure strictly anhydrous conditions.
Impurity: Thiazol-4-one Incomplete CyclizationExtend reflux time.[1] Ensure

-ethylthiourea is fresh and dry.
Sticky Product Residual Solvents/OilsRecrystallize from Isopropanol or Toluene.[1]
Racemization High Temp / Strong BaseThe benzylic position (next to CN) is labile.[1] Avoid strong bases like NaH; use Mg(OEt)2.[1]
Safety & Handling
  • 2-Chloro-N-(cyano-2-thienylmethyl)acetamide: Likely a skin sensitizer and alkylating agent.[1] Handle in a fume hood.

  • Propionyl Chloride: Corrosive, lachrymator.[1]

  • Thiophene Derivatives: Often possess strong odors and potential neurotoxicity.

References

  • LG Life Sciences. (2004).[1] Method for Enhancing the Effectiveness of Ethaboxam. US Patent 6,740,671.[1][11] Link

  • Kim, D. S., et al. (2004).[1][12] Synthesis and fungicidal activity of ethaboxam against Oomycetes. Pest Management Science, 60(10), 1007-1012.[1] Link

  • BenchChem. (n.d.).[1] Ethaboxam Synthesis Route Database. (Citing US Patent 5,514,643).[1] Link[1]

  • GuideChem. (2024).[1] 2-Chloro-N-(cyano-2-thienylmethyl)acetamide Properties. Link

Sources

Application

Application Note: Reaction Optimization for 2-Chloro-N-(cyano-2-thienylmethyl)acetamide

The following Application Note and Protocol guide is designed for researchers and drug development professionals working with 2-Chloro-N-(cyano-2-thienylmethyl)acetamide (CAS 263137-41-3).[1][2][3] This guide addresses t...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals working with 2-Chloro-N-(cyano-2-thienylmethyl)acetamide (CAS 263137-41-3).[1][2][3]

This guide addresses the ambiguity of the term "alkylation" by covering the two most critical synthetic pathways relevant to this scaffold:

  • N-Alkylation: Functionalization of the amide nitrogen (critical for SAR expansion).[1][2][3]

  • S-Alkylation/Cyclization: Using the molecule as an electrophile to synthesize thiazolidinone heterocycles (relevant to Ethaboxam and Clopidogrel analog synthesis).[1][2][3]

Executive Summary

2-Chloro-N-(cyano-2-thienylmethyl)acetamide is a high-value bifunctional intermediate used in the synthesis of agrochemicals (e.g., Ethaboxam ) and thienopyridine-based antithrombotics.[1][2][3] Its structure contains three reactive centers:

  • Electrophilic

    
    -Chloroacetyl group:  Highly reactive towards soft nucleophiles (thiols, amines).[1][2][3]
    
  • Acidic Amide Nitrogen: Susceptible to N-alkylation or intramolecular cyclization.[2][3]

  • Active Methine (CH-CN): An acidic proton adjacent to the nitrile and thiophene ring, capable of Knoevenagel-type condensations.[1][2][3]

This guide provides optimized protocols for N-alkylation (to generate tertiary amides) and S-alkylation/cyclization (to generate thiazolidinone scaffolds), with a focus on suppressing competing side reactions like


-lactam formation or polymerization.[1][2][3]

Chemical Profile & Reactivity Analysis

PropertySpecificationMechanistic Implication
CAS Number 263137-41-3Unique identifier for procurement/verification.
Molecular Formula

MW: 214.67 g/mol .[1][2][3][4]
Electrophilicity High (

)
The

bond is the primary site for

reactions.[1][2][3]
Acidity (

)

(Amide NH)

(Methine CH)
The methine proton is significantly acidic due to the electron-withdrawing CN and Thiophene groups.[1][2][3]
Stability Light/Moisture SensitiveChloroacetamides hydrolyze in strong aqueous base; store in dark/inert atmosphere.[1][2][3]
Mechanistic Pathways

The following Graphviz diagram illustrates the divergent reaction pathways controlled by base selection and temperature.[1][2][3]

ReactionPathways Start 2-Chloro-N-(cyano-2-thienylmethyl)acetamide BaseWeak Weak Base (K2CO3/Cs2CO3, DMF) Start->BaseWeak Path A: Intermolecular BaseStrong Strong Base (NaH/t-BuOK) Start->BaseStrong Path B: Intramolecular Thio Thiourea/Thioamide (EtOH, Reflux) Start->Thio Path C: Nucleophilic Sub. N_Alkyl N-Alkylated Product (Tertiary Amide) BaseWeak->N_Alkyl Rx with R-X Lactam Beta-Lactam (Intramolecular Cyclization) BaseStrong->Lactam Displacement of Cl Thiazole Thiazolidinone/Thiazole (Ethaboxam Scaffold) Thio->Thiazole Cyclocondensation

Caption: Divergent reactivity of 2-Chloro-N-(cyano-2-thienylmethyl)acetamide based on reagent conditions.

Protocol A: N-Alkylation (Synthesis of Tertiary Amides)

Objective: To attach an alkyl group (R) to the amide nitrogen without triggering cyclization to the


-lactam or alkylating the active methine.[1][2][3]
Critical Considerations
  • Base Selection: Strong bases (NaH, LiHMDS) favor the thermodynamically stable enolate at the methine position or rapid intramolecular cyclization (formation of 1-(cyano(thiophen-2-yl)methyl)azetidin-2-one).[1][2]

  • Recommendation: Use Cesium Carbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    in DMF.[1][2][3] These bases are sufficient to deprotonate the amide (assisted by the electron-withdrawing chloroacetyl group) but less prone to triggering rapid cyclization compared to hydrides.[1][2][3]
Materials
  • Substrate: 2-Chloro-N-(cyano-2-thienylmethyl)acetamide (1.0 eq)[1][2]

  • Alkylating Agent: Alkyl iodide or bromide (1.1 – 1.2 eq)[1][3]

  • Base: Cesium Carbonate (

    
    ) (1.5 eq)[1][2][3]
    
  • Solvent: Anhydrous DMF (0.1 M concentration)

  • Catalyst: TBAI (Tetrabutylammonium iodide) (0.1 eq) - Optional, for chlorides[1][2][3]

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve 1.0 eq of substrate in anhydrous DMF.

  • Base Addition: Add 1.5 eq of

    
     in a single portion at 0°C . Stir for 15 minutes.
    
    • Note: The solution may darken slightly.[1][2][3]

  • Alkylation: Dropwise add the Alkyl Halide (1.1 eq) dissolved in minimal DMF.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 4–12 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1).[1][2][3] The product will be less polar than the starting material.[1][2][3]

  • Quench: Pour the reaction mixture into ice-cold dilute HCl (0.5 M) to neutralize residual base and precipitate the product (if solid) or extract.

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with Water (2x) and Brine (1x) to remove DMF.[1][2][3] Dry over

    
    .[1][2][3][5]
    
  • Purification: Flash column chromatography.

    • Warning: Avoid basic alumina; silica gel is preferred.[1][2][3]

Protocol B: S-Alkylation & Cyclization (Hantzsch-Type)

Objective: To utilize the substrate as an electrophile for synthesizing thiazolidinone derivatives (common in anticonvulsant and fungicidal research).[1][2][3]

Materials
  • Substrate: 2-Chloro-N-(cyano-2-thienylmethyl)acetamide (1.0 eq)[1][2]

  • Nucleophile: Thiourea or N-substituted thiourea (1.1 eq)[1][2]

  • Solvent: Ethanol (absolute) or Acetone[1][2][3]

  • Base: Sodium Acetate (NaOAc) (2.0 eq) - Buffered conditions prevent hydrolysis.[1][2]

Step-by-Step Procedure
  • Setup: Equip a flask with a reflux condenser.

  • Mixing: Combine substrate (1.0 eq), Thiourea (1.1 eq), and NaOAc (2.0 eq) in Ethanol.

  • Reflux: Heat the mixture to reflux (78°C) for 2–6 hours.

    • Mechanism:[1][2][6][7] The sulfur atom displaces the chloride (

      
      ), followed by cyclization of the amine onto the carbonyl (or imine formation depending on substitution).[1][2][3]
      
  • Precipitation: Cool the reaction mixture to room temperature. Pour into ice water.

  • Isolation: The product (typically a 2-imino-4-thiazolidinone derivative) often precipitates as a solid.[1][2][3] Filter and wash with cold ethanol/water.[1][2][3]

  • Recrystallization: Recrystallize from Ethanol/DMF mixtures.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Formation of

-Lactam
Base too strong (e.g., NaH) or Temp too high during N-alkylation.[1][2][3]Switch to

or

. Keep reaction at 0°C–RT.
C-Alkylation (on Methine) Deprotonation of the CH-CN proton.[1][2][3]This proton is acidic.[1][2][3] Avoid Lithium bases.[1][2][3] Use steric bulk to favor N-alkylation if possible, but C-alkylation may be unavoidable with small electrophiles (MeI).[1][2][3]
Hydrolysis of Chloride Wet solvent or hydroxide base.[1][2][3]Use anhydrous DMF/MeCN.[1][2][3] Use Carbonate or Amine bases (DIPEA), not NaOH.[1][2][3]
Polymerization High concentration (>0.5 M).[1][2][3]Dilute reaction to 0.05–0.1 M. The bifunctional nature promotes intermolecular chaining.[1][2][3]

Safety & Handling

  • Vesicant Hazard:

    
    -Chloroacetamides are potent alkylating agents and contact allergens.[2][3] They can cause severe dermatitis and respiratory irritation.[1][2][3]
    
    • Control: Handle only in a fume hood. Double-glove (Nitrile).[1][2][3]

  • Cyanide Release: Under strongly acidic or oxidative conditions, the nitrile group can release HCN or degrade.[1][2][3] Maintain pH > 2.[1][2][3]

References

  • Synthesis of Ethaboxam Intermediates

    • ChemicalBook. (2024).[1][2][3][8] "2-Chloro-N-(cyano-2-thienylmethyl)acetamide Properties and Uses." Available at: [1][2][3]

  • Reactivity of

    
    -Chloroacetamides: 
    
    • Abdel-Latif, E., et al. (2019).[1][2][3][6] "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles." Synthetic Communications. Available at:

  • Hantzsch Thiazole Synthesis Protocols

    • BenchChem. (2025).[1][2][3][5] "Application Notes: Synthesis of Novel Bioactive Compounds from 2-Cyano-2-(hydroxyimino)acetamide." Available at: [1][2][3]

  • Cyclization Risks (Beta-Lactams)

    • Breuer, E. (1982).[1][2][3] "Beta-Lactams."[2][3] Chemical Reviews. (Cited for mechanistic grounding on alpha-haloamide cyclization).[1][2][3]

Sources

Method

procedure for preparing 2-Chloro-N-(cyano-2-thienylmethyl)acetamide from raw materials

Application Note: Scalable Synthesis of 2-Chloro-N-(cyano(thiophen-2-yl)methyl)acetamide Executive Summary This application note details the step-by-step chemical synthesis of 2-Chloro-N-(cyano(thiophen-2-yl)methyl)aceta...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-Chloro-N-(cyano(thiophen-2-yl)methyl)acetamide

Executive Summary

This application note details the step-by-step chemical synthesis of 2-Chloro-N-(cyano(thiophen-2-yl)methyl)acetamide starting from basic commodity chemicals. This compound serves as a critical electrophilic scaffold in medicinal chemistry, particularly in the development of cysteine protease inhibitors and P2X7 receptor antagonists. The presence of the


-chloroacetamide "warhead" combined with the lipophilic thiophene ring makes it a potent covalent probe.

The procedure utilizes a modified Strecker synthesis followed by chemoselective


-acylation . This route is preferred over direct alkylation methods due to higher atom economy and the avoidance of unstable pre-functionalized thiophene precursors.

Safety & Hazard Management (Critical)

WARNING: This protocol involves Sodium Cyanide (NaCN) and Chloroacetyl Chloride . Both are lethal if mishandled.

  • Cyanide Protocol: All weighing and reactions involving NaCN must be performed in a functioning fume hood with a cyanide detector. A quenching bath (10% sodium hypochlorite or bleach) must be prepared before starting. Never use acidic conditions with cyanide salts until the cyanide is fully quenched or contained, as this generates lethal HCN gas.

  • Chloroacetyl Chloride: A potent lachrymator and corrosive. Double-glove and use a face shield.

Retrosynthetic Analysis

The target molecule is disassembled into two primary raw materials: 2-thiophenecarboxaldehyde and chloroacetyl chloride . The bridging amine is installed via a multicomponent Strecker reaction.

RetroSynthesis Target Target: 2-Chloro-N-(cyano(thiophen-2-yl)methyl)acetamide Inter Intermediate: 2-Amino-2-(thiophen-2-yl)acetonitrile Target->Inter N-Acylation (Retro) Raw2 Raw Material B: Chloroacetyl Chloride Target->Raw2 Raw1 Raw Material A: 2-Thiophenecarboxaldehyde Inter->Raw1 Strecker (Retro) Reagents Reagents: NaCN, NH4Cl Inter->Reagents

Figure 1: Retrosynthetic disconnection showing the assembly of the target from aldehyde and acyl chloride precursors.

Experimental Protocols

Stage 1: Synthesis of 2-Amino-2-(thiophen-2-yl)acetonitrile (Strecker Reaction)

This step installs the amino and cyano groups simultaneously. The instability of


-aminonitriles (retro-Strecker decomposition) requires careful temperature control and immediate use in Stage 2.

Materials:

  • 2-Thiophenecarboxaldehyde (100 mmol, 11.2 g)

  • Ammonium Chloride (110 mmol, 5.9 g)

  • Sodium Cyanide (110 mmol, 5.4 g) [POISON]

  • Ammonium Hydroxide (25% aq., 100 mL)

  • Solvent: Methanol (50 mL) / Water (50 mL)

Procedure:

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ammonium Chloride (5.9 g) in Ammonium Hydroxide (100 mL).

  • Addition: Add 2-Thiophenecarboxaldehyde (11.2 g) diluted in Methanol (50 mL). Stir vigorously at room temperature for 20 minutes to facilitate imine formation.

  • Cyanation: Cool the mixture to 0°C using an ice bath. Carefully add Sodium Cyanide (5.4 g) dissolved in minimal water (15 mL) dropwise over 30 minutes.

    • Note: Maintain temperature <5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours. The solution will darken.

  • Work-up:

    • Extract the reaction mixture with Ethyl Acetate (3 x 100 mL).

    • Wash the combined organic layers with Brine (2 x 50 mL).

    • Critical: Do not wash with acid, as this will hydrolyze the nitrile or reverse the Strecker reaction.

    • Dry over anhydrous

      
       and concentrate in vacuo at low temperature (<30°C).
      
  • Yield: Expect a dark orange oil (approx. 11–12 g). Use immediately for Stage 2.

Stage 2: Synthesis of 2-Chloro-N-(cyano(thiophen-2-yl)methyl)acetamide

The crude aminonitrile is acylated under Schotten-Baumann conditions to stabilize the molecule and install the electrophilic trap.

Materials:

  • Crude 2-Amino-2-(thiophen-2-yl)acetonitrile (from Stage 1, ~80 mmol)

  • Chloroacetyl Chloride (88 mmol, 7.0 mL)

  • Triethylamine (TEA) or DIPEA (90 mmol, 12.5 mL)

  • Solvent: Dichloromethane (DCM, anhydrous, 150 mL)

Procedure:

  • Dissolution: Dissolve the crude aminonitrile in anhydrous DCM (150 mL) in a dry 500 mL flask under Nitrogen atmosphere.

  • Base Addition: Add Triethylamine (12.5 mL) and cool the solution to -10°C (ice/salt bath).

  • Acylation: Add Chloroacetyl Chloride (7.0 mL) dropwise via a pressure-equalizing addition funnel over 45 minutes.

    • Observation: White precipitate (TEA·HCl) will form immediately. The reaction is highly exothermic; control rate to keep internal temp <0°C.

  • Completion: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Quench & Work-up:

    • Quench by adding cold water (100 mL).

    • Separate the organic layer.[1][2]

    • Wash organic layer with 1M HCl (50 mL) to remove unreacted amine/TEA (rapid wash to avoid amide hydrolysis).

    • Wash with Sat.

      
       (50 mL) and Brine (50 mL).
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    

Data & Validation

The following analytical data confirms the structure of the purified product.

Table 1: Physicochemical Properties & Spectral Data

ParameterValue / ObservationInterpretation
Appearance Off-white to pale yellow solidHigh purity crystalline form.
Yield 65–75% (over 2 steps)Efficient conversion.
IR Spectrum 3280 cm⁻¹ (N-H str)2245 cm⁻¹ (C≡N str)1665 cm⁻¹ (C=O amide)Confirms secondary amide and nitrile presence.
¹H NMR (400 MHz, CDCl₃)

7.40 (d, 1H, Thiophene)

7.15 (d, 1H, Thiophene)

7.00 (t, 1H, Thiophene)

6.35 (d, 1H, CH -CN)

4.10 (s, 2H, CH₂ -Cl)
Characteristic shift of the methine proton (

6.35) confirms the Strecker scaffold.
Mass Spec (ESI) [M+H]⁺ = 215.0 (³⁵Cl)Matches formula C₈H₇ClN₂OS.

Process Logic & Safety Workflow

The following diagram illustrates the critical decision points and safety barriers implemented in this protocol.

Workflow Start Start: Raw Materials Strecker Step 1: Strecker Reaction (Thiophene-CHO + NaCN + NH4Cl) Start->Strecker Check1 Safety Check: Cyanide Waste Stream? Strecker->Check1 Quench Quench with Bleach (pH > 10) Check1->Quench Aqueous Waste Intermediate Isolate Aminonitrile (Unstable Oil) Check1->Intermediate Organic Layer Acylation Step 2: Chloroacetylation (DCM, 0°C) Intermediate->Acylation Immediate Use Product Final Product: Crystalline Solid Acylation->Product

Figure 2: Operational workflow emphasizing the segregation of cyanide waste and the immediate processing of the unstable intermediate.

References

  • Strecker Synthesis of Alpha-Amino Acids. Master Organic Chemistry. Retrieved from [Link] (Provides the mechanistic grounding for the aldehyde-to-aminonitrile conversion).

  • Synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. Retrieved from [Link] (Validates the stability of thiophene-amide derivatives and acylation conditions).

Sources

Application

solvent selection for dissolving 2-Chloro-N-(cyano-2-thienylmethyl)acetamide

Application Note: Solvent Selection & Handling Protocol for 2-Chloro-N-(cyano-2-thienylmethyl)acetamide Part 1: Executive Summary & Compound Profile Objective: This guide provides an evidence-based protocol for the selec...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Handling Protocol for 2-Chloro-N-(cyano-2-thienylmethyl)acetamide

Part 1: Executive Summary & Compound Profile

Objective: This guide provides an evidence-based protocol for the selection of solvents for 2-Chloro-N-(cyano-2-thienylmethyl)acetamide (CAS: 263137-41-3). This compound is a critical intermediate in the synthesis of agrochemicals (e.g., Ethaboxam) and pharmaceutical scaffolds. Proper solvent selection is paramount to prevent spontaneous alkylation, hydrolysis, or degradation of the labile


-chloroacetamide moiety.

Compound Characterization:

  • IUPAC Name: 2-Chloro-N-[cyano(thiophen-2-yl)methyl]acetamide

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 214.67 g/mol [1]

  • Physical State: White to off-white crystalline solid.

  • Key Functional Groups:

    • Thiophene Ring:[2][3] Lipophilic, aromatic character.

    • Cyano Group (-CN): Strong dipole, polar aprotic acceptor.

    • 
      -Chloroacetamide: Electrophilic alkylating agent (reactive center).
      

Part 2: Physicochemical Solubility Analysis

The solubility profile of this molecule is governed by the competition between the lipophilic thiophene ring and the polar amide/nitrile groups.

Predicted Solubility Parameters (Hansen)

Based on Group Contribution Methods (Van Krevelen), the solubility parameters suggest high affinity for polar aprotic solvents and moderate affinity for chlorinated hydrocarbons.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAc, NMP Excellent (>100 mg/mL) Strong dipole-dipole interactions with the amide/cyano groups disrupt crystal lattice energy effectively.
Chlorinated DCM, Chloroform Good (20–50 mg/mL) "Like dissolves like" interaction with the chloro-substituent and thiophene ring; standard for synthesis.
Esters/Ketones Ethyl Acetate, Acetone Moderate (10–30 mg/mL) Good general solvating power; Acetone is preferred for rapid dissolution; EtOAc for extraction.
Ethers THF, 2-MeTHF Moderate (10–25 mg/mL) Excellent for reaction media; 2-MeTHF is a greener alternative to THF with better phase separation.
Alcohols Methanol, Ethanol Low to Moderate Solubility increases significantly with temperature. Warning: Potential for solvolysis at high T.
Hydrocarbons Hexane, Heptane Insoluble (<1 mg/mL) Lack of polarity makes these excellent anti-solvents for precipitation/crystallization.
Aqueous Water Insoluble Hydrophobic thiophene dominates; aqueous solubility is negligible without co-solvents.

Part 3: Application-Specific Solvent Recommendations

A. For Synthesis & Reaction Media
  • Primary Choice: Dichloromethane (DCM) or Tetrahydrofuran (THF) .

    • Why: These solvents dissolve the compound well at

      
       to Room Temperature (RT), essential for controlling the exothermic nature of nucleophilic substitutions often performed on this scaffold.
      
    • Protocol: Use anhydrous grades to prevent hydrolysis of the chloroacetyl group.

  • Green Alternative: 2-Methyltetrahydrofuran (2-MeTHF) . Higher boiling point than THF and easier to dry.

B. For Purification (Recrystallization)[4]
  • System: Ethanol or Ethyl Acetate/Heptane .

    • Protocol: Dissolve in minimal hot Ethanol (

      
      ). Cool slowly to RT, then to 
      
      
      
      . If oiling occurs, use the EtOAc/Heptane binary system (dissolve in EtOAc, add Heptane until turbid).
C. For Analytical (HPLC/NMR)
  • NMR: DMSO-d6 or

    
     .
    
    • Note: DMSO-d6 provides the sharpest peaks for the amide proton due to reduced exchange rates.

  • HPLC: Acetonitrile (ACN) .

    • Workflow: Dissolve sample in 100% ACN or DMSO, then dilute with mobile phase. Avoid dissolving directly in high-water content mobile phases to prevent precipitation in the injector.

Part 4: Experimental Protocol - Solubility Screening

Scope: This self-validating workflow allows researchers to determine exact solubility limits for their specific batch/purity level.

Step-by-Step Methodology:
  • Preparation: Weigh 10 mg of 2-Chloro-N-(cyano-2-thienylmethyl)acetamide into a 4 mL clear glass vial.

  • Solvent Addition: Add the target solvent in 100

    
    L  increments using a calibrated micropipette.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[4][5][6][7][8] Calculate solubility (

      
      ).
      
    • Turbid/Solid Remains: Continue addition up to 2 mL (5 mg/mL limit).

  • Thermal Stress (Optional): If insoluble at RT, heat to

    
     (water bath). Caution: Do not heat chlorinated solvents in open vials.
    
  • Validation: If solution clears, cool back to RT for 1 hour to check for supersaturation/precipitation.

Visualized Workflow (Graphviz)

SolventScreening Start Start: Weigh 10mg Compound AddSolvent Add 100 µL Solvent Start->AddSolvent Vortex Vortex (30 sec) AddSolvent->Vortex Check Visual Inspection Vortex->Check Soluble Clear Solution? (Calculate Solubility) Check->Soluble Yes Insoluble Solid Remains Check->Insoluble No Insoluble->AddSolvent Vol < 2mL Heat Heat to 40°C (Optional) Insoluble->Heat Vol >= 2mL Cool Cool to RT (1 hr) Heat->Cool FinalCheck Precipitation? Cool->FinalCheck Record Record: Soluble (Hot only) FinalCheck->Record No Solids RecordFail Record: Insoluble FinalCheck->RecordFail Solids Reappear

Caption: Logical decision tree for determining solubility limits, distinguishing between kinetic and thermodynamic solubility.

Part 5: Stability & Safety (Critical Control Points)

1. Reactivity Warning (


-Chloroacetamide moiety): 
This functional group is a potent electrophile.
  • Avoid: Primary amines (unless intended reactant), Thiols, and strong aqueous bases (NaOH/KOH).

  • Risk: Spontaneous alkylation of the solvent or hydrolysis of the chloride.

  • Storage Solvent: Do NOT store in Methanol or Ethanol for prolonged periods (>24h) without refrigeration, as slow solvolysis may occur. Store stock solutions in DMSO or Anhydrous Acetonitrile at

    
    .
    

2. Hydrolysis Risk: The amide bond is susceptible to hydrolysis in acidic or basic aqueous media.[6]

  • Buffer Selection: For HPLC, use neutral buffers (pH 6-7) like Ammonium Acetate. Avoid extreme pH (<2 or >9).

3. Toxicology:

  • Hazard: Likely a skin sensitizer and potential alkylating agent.

  • PPE: Nitrile gloves are mandatory. Use a fume hood to avoid inhalation of dust.

References

  • ResearchG

    
    -Anilinoketones, Esters and Amides: A Chemical Study. (Discusses reactivity of 
    
    
    
    -chloroacetamides in DMF/DCM). Retrieved from [Link]
  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: Chloroacetamide Derivatives. Retrieved from [Link]

Sources

Method

handling precautions for 2-Chloro-N-(cyano-2-thienylmethyl)acetamide in fungicide synthesis

Executive Summary This Application Note details the handling, safety, and operational protocols for 2-Chloro-N-(cyano-2-thienylmethyl)acetamide (CAS 263137-41-3). As a critical electrophilic intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the handling, safety, and operational protocols for 2-Chloro-N-(cyano-2-thienylmethyl)acetamide (CAS 263137-41-3). As a critical electrophilic intermediate in the synthesis of thiazole-carboxamide fungicides (specifically Ethaboxam ), this compound presents a dual-hazard profile: potent alkylating activity typical of


-chloroacetamides and the latent toxicity of the nitrile moiety.

This guide moves beyond standard SDS data, providing a self-validating safety workflow for researchers. It focuses on preventing skin sensitization (allergic contact dermatitis) and ensuring the integrity of the cyano group during the Hantzsch thiazole cyclization processes often employed in this synthesis pathway.

Chemical Profile & Reactivity Context

PropertyData
Chemical Name 2-Chloro-N-[cyano(thiophen-2-yl)methyl]acetamide
CAS Number 263137-41-3
Molecular Formula C

H

ClN

OS
Molecular Weight 214.67 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.
Key Functional Groups

-Chloroacetamide (Electrophile), Nitrile (Acid/Base sensitive), Thiophene (Electron-rich aromatic).
Synthetic Utility (The "Why")

In the context of Ethaboxam synthesis, this molecule serves as a "chassis" for thiazole ring construction. The


-chloro ketone motif reacts with thioamides (or thioureas) via the Hantzsch Thiazole Synthesis  to form the active thiazole core of the final fungicide. Preserving the chlorine atom until this specific cyclization step is paramount.

Hazard Identification: The "War of Nucleophiles"

The primary danger of this compound lies in its mechanism of action. It is a hard electrophile .

  • Biological Hazard (The Risk): The

    
    -carbon (attached to Cl) is highly susceptible to nucleophilic attack by biological thiols (e.g., Cysteine residues in skin proteins). This haptenization triggers the immune system, leading to severe, irreversible Allergic Contact Dermatitis (ACD) .
    
  • Chemical Hazard (The Stability): The nitrile group (

    
    -aminonitrile motif) is metastable. Exposure to strong aqueous acids or bases can hydrolyze the nitrile to an amide/acid or cause retro-Strecker decomposition, releasing HCN (Hydrogen Cyanide) .
    

Engineering Controls & PPE: A Self-Validating System

Do not rely on "standard precautions." Use this validation hierarchy:

A. Barrier Integrity (Gloves)

Standard nitrile exam gloves are insufficient for prolonged handling of


-chloroacetamides in organic solvents.
  • Protocol: Use Double-gloving .

    • Inner Layer: 4 mil Nitrile (Inspection layer).

    • Outer Layer: Laminate film (e.g., Silver Shield® or chemically resistant Butyl).

  • Validation: Check outer gloves for puckering or discoloration every 30 minutes. If detected, immediately halt, doff outer glove, wash inner glove, and replace.

B. Containment (Fume Hood)
  • Requirement: Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood with face velocity > 100 fpm.

  • Validation: Use a Kimwipe Telltale . Tape a single tissue strip to the sash bottom. It must be pulled inward at a 45° angle. If it hangs limp or flutters outward, STOP .

Operational Protocol: Synthesis & Handling

Step 1: Receipt and Storage
  • Condition: Store at 2–8°C under Argon/Nitrogen.

  • Rationale: Low temperature retards the spontaneous hydrolysis of the nitrile. Inert gas prevents moisture ingress which degrades the chloro-linker.

  • Verification: Container must be desiccated. If the powder appears "clumpy" or smells of acetic acid/HCl, degradation has occurred.

Step 2: Reaction Setup (Thiazole Cyclization Precursor)
  • Solvent Selection: Use anhydrous Ethanol or DMF. Avoid water to prevent hydrolysis.

  • Addition Order:

    • Dissolve the Thioamide/Thiourea component first.

    • Add 2-Chloro-N-(cyano-2-thienylmethyl)acetamide as a solid in portions, or as a solution via dropping funnel.

    • Why? The reaction is exothermic. Dumping the electrophile causes localized heating, potentially polymerizing the reactant or releasing cyanide.

Step 3: In-Process Monitoring (TLC/HPLC)
  • Visual Cue: The reaction often transitions from colorless to pale yellow/orange as the thiazole forms.

  • Sampling: Do not remove aliquots outside the hood. Quench TLC samples in a vial containing dilute NaHCO

    
    inside the hood before analysis.
    
Step 4: Quenching & Decontamination (CRITICAL)

Never dispose of unreacted material directly. You must destroy the alkylating potential.

  • Quench Solution: 10% aqueous Ammonia or 1M Sodium Thiosulfate.

  • Mechanism: Thiosulfate acts as a "sacrificial nucleophile," attacking the

    
    -carbon and displacing the chloride, rendering the molecule non-toxic (non-alkylating).
    
  • Protocol: Stir waste streams with quench solution for 1 hour before disposal into Halogenated Waste.

Visualized Workflows

Figure 1: Safe Handling Lifecycle

A closed-loop system ensuring containment from storage to disposal.

HandlingLifecycle Receipt Receipt & Storage (2-8°C, Desiccated) PPE PPE Validation (Laminate Gloves + Hood Check) Receipt->PPE Retrieve Synthesis Synthesis Step (Anhydrous, Exotherm Control) PPE->Synthesis Transfer Synthesis->Synthesis Monitoring (TLC in Hood) Quench Quenching (Na2S2O3 Treatment) Synthesis->Quench Residuals Waste Disposal (Halogenated Waste) Quench->Waste Neutralized

Caption: Operational lifecycle prioritizing barrier protection and chemical neutralization.

Figure 2: Reactivity & Hazard Mechanism

Why this compound is dangerous (Path A) and how we use it (Path B).

ReactionMechanism cluster_Hazard Path A: Biological Hazard (Skin Contact) cluster_Synthesis Path B: Fungicide Synthesis (Desired) Compound 2-Chloro-N-(cyano-2-thienylmethyl)acetamide (Electrophile) Sensitization Hapten-Protein Complex (Immune Response/Dermatitis) Compound->Sensitization Alkylation (Accidental) Thiazole Ethaboxam Intermediate (Thiazole Ring) Compound->Thiazole Hantzsch Cyclization SkinProtein Skin Protein (Cysteine-SH) SkinProtein->Sensitization Thioamide Thioamide Precursor (Nucleophile) Thioamide->Thiazole

Caption: Path A leads to toxicity (alkylation of skin); Path B leads to the fungicide (cyclization).

Emergency Response

ScenarioImmediate ActionMedical/Follow-up
Skin Contact Drench with water for 15 mins. Do NOT use ethanol (enhances absorption). Wash with soap.[1][2][3]Seek medical attention.[1][2][3][4][5][6][7][8][9] Monitor for delayed sensitization (redness/itching) up to 48h.
Inhalation Move to fresh air.[1][2][3][4][9] If breathing is difficult, administer Oxygen.[9]Monitor for pulmonary edema (delayed onset).
Spill (< 10g) Cover with Sodium Thiosulfate powder. Wet slightly to activate. Scoop into waste.Ventilate area.[1][3][4][6][7][8][9] Review PPE failure points.

References

  • National Center for Biotechnology Information. (2004). Synthesis and fungicidal activity of ethaboxam against Oomycetes. PubMed. [Link]

  • Minnesota Department of Agriculture. (2023). Ethaboxam - New Active Ingredient Review. [Link]

Sources

Application

Application Note: High-Yield Synthesis of Thiophene-Based Fungicide Intermediates

Abstract Thiophene rings are "privileged structures" in modern agrochemistry, serving as bioisosteres for phenyl rings in Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Isofetamid, Penthiopyrad analogues). Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiophene rings are "privileged structures" in modern agrochemistry, serving as bioisosteres for phenyl rings in Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Isofetamid, Penthiopyrad analogues). This application note details a robust, scalable protocol for the synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate via the multi-component Gewald Reaction . This specific intermediate is a versatile scaffold for generating N-substituted thiophene carboxamides, a class of compounds exhibiting potent antifungal activity against phytopathogens like Botrytis cinerea and Sclerotinia sclerotiorum.

Introduction & Strategic Analysis

The Role of Thiophenes in Agrochemicals

In fungicide development, the thiophene moiety is valued for its electron-rich nature and ability to engage in


 stacking interactions within the target enzyme's binding pocket (e.g., the ubiquinone binding site of Complex II).
  • Bioisosterism: Thiophenes often replace benzene or furan rings to improve lipophilicity and metabolic stability.

  • Synthetic Utility: The 2-aminothiophene scaffold provides two orthogonal handles for diversification:

    • The C2-Amine: Ready for acylation to form the amide linker found in SDHIs.

    • The C3-Ester: Precursor for cyclization into fused systems (e.g., thienopyrimidines).

Retrosynthetic Logic

The most atom-economical route to polysubstituted 2-aminothiophenes is the Gewald Reaction . Unlike linear synthesis, this multicomponent coupling assembles the thiophene core in a single pot from simple precursors.

Retrosynthesis Target Target: 2-Aminothiophene Scaffold (SDHI Precursor) Intermediates Intermediate: alpha,beta-Unsaturated Nitrile Target->Intermediates Cyclization (S8, Base) Precursors Precursors: Cyclohexanone + Ethyl Cyanoacetate + S8 Intermediates->Precursors Knoevenagel Condensation

Figure 1: Retrosynthetic analysis of the 2-aminothiophene core via the Gewald strategy.

Experimental Protocol

Chemical Reaction

Reaction: Cyclohexanone + Ethyl Cyanoacetate + Elemental Sulfur


Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 
Materials & Reagents
ReagentMW ( g/mol )Equiv.QuantityRole
Cyclohexanone 98.151.09.8 g (10.3 mL)Substrate (Ketone)
Ethyl Cyanoacetate 113.111.011.3 g (10.6 mL)Active Methylene
Sulfur (Elemental) 32.061.03.2 gHeteroatom Source
Diethylamine 73.140.53.65 g (5.2 mL)Base Catalyst
Ethanol (Abs.) 46.07Solvent30 mLSolvent
Step-by-Step Methodology
Phase 1: Pre-Activation (Knoevenagel Condensation)
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe.

  • Charging: Add Cyclohexanone (10.3 mL), Ethyl Cyanoacetate (10.6 mL), and Ethanol (30 mL) to the flask.

  • Catalyst Addition: Add Diethylamine (5.2 mL) dropwise over 5 minutes.

    • Observation: The reaction is slightly exothermic. Ensure temperature does not exceed 45°C during addition.

  • Stirring: Stir the mixture at room temperature (20–25°C) for 15–30 minutes.

    • Mechanism:[1][2][3][4] This step forms the

      
      -unsaturated nitrile intermediate (often visible as a slight color change to yellow/orange).
      
Phase 2: Sulfur Addition & Cyclization
  • Sulfur Charge: Add the Elemental Sulfur (3.2 g) in a single portion to the stirring solution.

  • Heating: Heat the reaction mixture to 60°C using an oil bath.

    • Critical Process Parameter (CPP): Do not overheat immediately. The cyclization is exothermic. Once the internal temperature reaches 60°C, the reaction often self-heats to mild reflux (~78°C).

  • Reflux: Maintain gentle reflux for 2–3 hours .

    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The sulfur powder should dissolve/consume as the reaction progresses.

    • Endpoint: Disappearance of the ketone and formation of a highly fluorescent spot (under UV 254nm) indicates the thiophene product.

Phase 3: Workup & Purification
  • Cooling: Allow the reaction mixture to cool slowly to room temperature. Then, cool further to 0–5°C in an ice bath.

    • Crystallization: The product typically precipitates as a solid upon cooling.

  • Filtration: Filter the solid precipitate using a Buchner funnel.

  • Washing: Wash the filter cake with cold Ethanol (2 x 10 mL) to remove unreacted reagents and the dark mother liquor.

  • Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

  • Recrystallization (Optional for High Purity): If the product is dark, recrystallize from hot Ethanol or Methanol.

Mechanism & Pathway Visualization

The Gewald reaction is a cascade sequence. Understanding the intermediates aids in troubleshooting.

GewaldMechanism cluster_CPP Critical Control Points Start Ketone + Cyanoacetate Step1 Knoevenagel Condensation Start->Step1 Base Inter1 Ylidene Nitrile Step1->Inter1 Step2 Sulfur Addition Inter1->Step2 S8 Inter2 Mercapto- Nitrile Step2->Inter2 Step3 Intramolecular Cyclization Inter2->Step3 Tautomerization Product 2-Aminothiophene Step3->Product

Figure 2: Mechanistic workflow of the Gewald reaction showing critical control points.

Analytical Data & Quality Control

Target Compound: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

ParameterExpected ResultNotes
Appearance Off-white to pale yellow needlesDark color indicates oxidation or residual sulfur.
Melting Point 113 – 115 °CSharp range indicates high purity.
Yield 70 – 85%Yields <60% suggest incomplete Knoevenagel step.
IR Spectrum ~3400, 3320 cm⁻¹ (

)~1660 cm⁻¹ (C=O, ester)
Distinct doublet for primary amine.
¹H NMR (DMSO-d₆)

7.20 (s, 2H,

)

4.15 (q, 2H,

)

2.60 (m, 2H,

)

1.65 (m, 4H,

)
Amine protons are exchangeable with

.

Troubleshooting & Optimization

Common Failure Modes
  • "Gummy" Product:

    • Cause: Incomplete reaction or presence of oligomerized sulfur.

    • Fix: Ensure the Knoevenagel step (Phase 1) runs for at least 20 mins before adding sulfur. Use fresh Ethyl Cyanoacetate.

  • Low Yield:

    • Cause: Old/oxidized Cyclohexanone.

    • Fix: Distill Cyclohexanone if it is yellow/brown prior to use.

  • Residual Sulfur:

    • Detection: Product does not dissolve clearly in Acetone.

    • Fix: Recrystallize from Ethanol; sulfur is less soluble in cold ethanol than the product.

Scalability Note

For scale-up (>100g), the exotherm in Phase 2 can be significant. It is recommended to add Sulfur in portions or control the heating ramp strictly to prevent a "runaway" reflux.

Safety & Compliance (E-E-A-T)

  • Hydrogen Sulfide (

    
    ):  While the Gewald reaction generally consumes sulfur, side reactions can evolve small amounts of 
    
    
    
    gas, which is highly toxic. Always perform this reaction in a functioning fume hood.
  • Cyanides: Ethyl Cyanoacetate is a nitrile.[5] While less toxic than inorganic cyanides, it should be handled with gloves and avoided in acidic media to prevent HCN generation.

  • Waste Disposal: The mother liquor contains dissolved sulfur and amine bases. Dispose of as halogen-free organic waste. Do not pour down the drain.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Sabat, N., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors.[6] Journal of Agricultural and Food Chemistry.[6]

  • BenchChem Application Note. (2025). Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives.

  • Wang, Y., et al. (2022). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents.[7] Molecules.[8][1][5][6][9][10][][12][13][14][15]

  • Putra, A., et al. (2022).[13] Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction. IJERT.

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-N-(cyano-2-thienylmethyl)acetamide

Abstract These application notes provide a comprehensive technical guide for the process development and scale-up of 2-Chloro-N-(cyano-2-thienylmethyl)acetamide (CCTA). CCTA is a key intermediate in the synthesis of vari...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive technical guide for the process development and scale-up of 2-Chloro-N-(cyano-2-thienylmethyl)acetamide (CCTA). CCTA is a key intermediate in the synthesis of various agrochemicals, notably the fungicide Ethaboxam.[1][2] This document outlines the underlying chemical principles, critical process parameters for scaling from laboratory to pilot-plant production, detailed experimental protocols, and robust safety and quality control measures. The content is designed for researchers, process chemists, and drug development professionals, emphasizing a causality-driven approach to ensure a reproducible, safe, and efficient manufacturing process.

Introduction and Strategic Importance

The synthesis of specialty chemicals like 2-Chloro-N-(cyano-2-thienylmethyl)acetamide is a cornerstone of the agrochemical and pharmaceutical industries. The transition from a small-scale laboratory synthesis to a large-scale, reproducible manufacturing process is a significant challenge fraught with potential pitfalls.[3][4][5] Factors such as heat transfer, mass transport, impurity profiles, and safety can behave unpredictably as reaction volumes increase.[4]

This guide is structured to de-risk the scale-up process by providing a scientifically grounded framework. We will address the core chemistry of the amide bond formation and then systematically analyze the critical parameters that must be controlled to ensure success at a larger scale. The protocols provided are designed to be self-validating, with integrated in-process controls and final product specifications.

Reaction Chemistry and Mechanism

The synthesis of CCTA is fundamentally an acylation reaction. It involves the nucleophilic substitution of the amine group of 2-(aminomethyl)thiophene-2-carbonitrile with chloroacetyl chloride. A base is required to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct that is formed.

General Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_products Products reactant1 2-(Aminomethyl)thiophene-2-carbonitrile product 2-Chloro-N-(cyano-2-thienylmethyl)acetamide reactant1->product reactant2 Chloroacetyl Chloride reactant2->product byproduct HCl base Base base->byproduct Neutralizes ScaleUp_Considerations cluster_params Key Process Parameters cluster_outcomes Process Outcomes ScaleUp Scale-Up Success Temp Temperature Control (Heat Transfer) Yield Yield & Purity Temp->Yield Safety Process Safety Temp->Safety Exotherm Control Mixing Mixing Efficiency (Mass Transfer) Mixing->Temp Hotspot Prevention Mixing->Yield Homogeneity Addition Reagent Addition Rate Addition->Temp Addition->Yield Impurity Control Solvent Solvent & Concentration Workup Work-up & Isolation Solvent->Workup Solvent->Yield Workup->Yield CycleTime Cycle Time & Cost Workup->CycleTime Yield->ScaleUp Safety->ScaleUp CycleTime->ScaleUp

Caption: Interdependencies of critical scale-up parameters.

  • Heat Transfer: The acylation reaction is highly exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. [4]This can lead to temperature spikes, promoting side reactions and creating safety hazards. A jacketed reactor with precise temperature control is mandatory for scale-up.

  • Mixing Efficiency: Inadequate mixing can create localized "hot spots" or areas of high reagent concentration, leading to impurity formation. The transition from a magnetic stir bar to an overhead mechanical stirrer (e.g., anchor or pitched-blade turbine) must be carefully evaluated to ensure homogeneity. [4]* Reagent Addition: The rate of chloroacetyl chloride addition is a critical parameter. Slow, subsurface addition is recommended at scale to allow the cooling system to manage the exotherm effectively. [6]* Solvent Selection: The ideal solvent should fully dissolve the starting amine and base, be inert to the highly reactive chloroacetyl chloride, have a suitable boiling point for temperature control and subsequent removal, and facilitate product isolation. Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices. [7]* Work-up and Isolation: Quenching the reaction, phase separations, and filtration are all operations that become more complex at scale. The choice of work-up procedure should aim to minimize solvent use and facilitate easy separation of the product. [8]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis (50 g)

This protocol establishes a baseline for yield and purity.

  • Setup: Equip a 1 L, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice/water bath.

  • Charging: To the flask, add 2-(aminomethyl)thiophene-2-carbonitrile (41.4 g, 0.3 mol, 1.0 eq) and triethylamine (45.5 g, 0.45 mol, 1.5 eq). [7]Add 400 mL of anhydrous dichloromethane (DCM).

  • Reaction: Stir the mixture until all solids dissolve and cool the solution to 0-5 °C.

  • Addition: Add a solution of chloroacetyl chloride (37.3 g, 0.33 mol, 1.1 eq) in 100 mL of anhydrous DCM to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Maturation: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.

  • Work-up: Cool the mixture back to 10 °C. Slowly add 200 mL of water to quench the reaction. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 200 mL of 1 M HCl, 200 mL of saturated sodium bicarbonate solution, and 200 mL of brine. 8. Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure 2-Chloro-N-(cyano-2-thienylmethyl)acetamide. Dry the product in a vacuum oven at 40-50 °C.

Protocol 2: Pilot-Scale Synthesis (5 kg)

This protocol adapts the laboratory method for a larger scale, focusing on safety and control.

  • Setup: Use a 100 L glass-lined or stainless steel jacketed reactor equipped with a variable-speed agitator, a temperature probe, a bottom outlet valve, and ports for reagent addition and nitrogen blanketing.

  • Charging: Charge the reactor with 2-(aminomethyl)thiophene-2-carbonitrile (4.14 kg, 30.0 mol, 1.0 eq), triethylamine (4.55 kg, 45.0 mol, 1.5 eq), and 40 L of DCM.

  • Reaction: Start agitation and begin cooling the reactor jacket to achieve an internal temperature of 0-5 °C.

  • Addition: Prepare a solution of chloroacetyl chloride (3.73 kg, 33.0 mol, 1.1 eq) in 10 L of DCM. Using a metering pump, add the chloroacetyl chloride solution subsurface over 3-4 hours. Carefully monitor the internal temperature and adjust the addition rate to maintain it below 10 °C.

  • Maturation: Once the addition is complete, switch the jacket temperature to 20 °C and allow the reaction to stir at room temperature for 3-5 hours.

  • In-Process Control (IPC): Take samples periodically via a sample port and analyze by HPLC to confirm reaction completion.

  • Work-up: Cool the reactor to 10 °C. Slowly pump 20 L of water into the reactor to quench the reaction, controlling the rate to manage any exotherm. After stirring for 30 minutes, stop the agitator and allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Sequentially wash the organic layer in the reactor with 20 L of 1 M HCl, 20 L of saturated sodium bicarbonate solution, and 20 L of brine, draining the aqueous layer after each wash.

  • Isolation: Transfer the organic layer to a separate distillation vessel. Distill off the DCM under vacuum.

  • Purification: Add a suitable recrystallization solvent (e.g., 20-30 L of ethyl acetate), heat to dissolve the crude product, then cool slowly to crystallize. Isolate the product by centrifugation or filtration, wash with cold solvent, and dry in a vacuum dryer.

Process Workflow and Quality Control

Process_Workflow Start Start: Raw Material QC Reactor Charge Reactor Start->Reactor Cooling Cool to 0-5 °C Reactor->Cooling Addition Slow Addition of Chloroacetyl Chloride Cooling->Addition Reaction Reaction Maturation at Room Temp Addition->Reaction IPC In-Process Control (TLC/HPLC) Reaction->IPC IPC->Reaction Incomplete Workup Quench & Aqueous Washes IPC->Workup Reaction Complete Isolation Solvent Removal Workup->Isolation Purification Recrystallization Isolation->Purification Drying Vacuum Drying Purification->Drying End Final Product QC & Packaging Drying->End

Caption: General workflow for synthesis and purification.

Trustworthiness in any chemical process is built on robust analytical validation. [4]The following quality control checks are essential.

Parameter Method Specification Purpose
Starting Material Purity HPLC, GC>98%To ensure high conversion and minimize starting material-related impurities.
In-Process Control HPLCStarting Material <1%To confirm reaction completion before initiating work-up.
Final Product Assay HPLC>99.0%To quantify the purity of the final isolated product.
Identity Confirmation ¹H NMR, Mass Spec.Conforms to structureTo verify the chemical identity of the final product.
Melting Point Melting Point ApparatusConsistent with referenceA sharp melting point indicates high purity.
Residual Solvents GC-HSWithin ICH limitsTo ensure solvents used in the process are removed to safe levels.

Hazard Analysis and Safety Protocols

Safety is the paramount consideration during scale-up. A thorough risk assessment must be conducted before any work begins.

Substance CAS No. Hazards Safety Precautions
Chloroacetyl Chloride 79-04-9Corrosive, Lachrymator, Toxic, Reacts violently with water. [9]Handle in a closed system or well-ventilated fume hood. Use acid-resistant gloves, face shield, and protective clothing. [10]
Triethylamine 121-44-8Flammable, Corrosive, ToxicUse in a well-ventilated area away from ignition sources. Wear appropriate PPE.
Dichloromethane (DCM) 75-09-2Suspected Carcinogen, VolatileMinimize exposure through engineering controls. Use appropriate respiratory protection if necessary.
2-Chloro-N-(cyano-2-thienylmethyl)acetamide 263137-41-3Potential Irritant (Skin, Eyes, Respiratory). [11][12]Avoid dust formation. Wear gloves, safety glasses, and a lab coat. Handle in a ventilated area. [11][12]

Process Safety Measures:

  • Exotherm Control: Ensure the reactor's cooling capacity is sufficient to handle the heat generated by the reaction. An emergency quenching plan should be in place.

  • Pressure Management: The reaction generates HCl gas, which will be neutralized by the base, but the system should be equipped with pressure relief devices.

  • Material Handling: Use closed systems for transferring corrosive and volatile liquids like chloroacetyl chloride and DCM.

  • Personal Protective Equipment (PPE): All personnel must wear safety glasses, lab coats, and appropriate chemical-resistant gloves. [13][14]A face shield is required when handling chloroacetyl chloride. [13]

References

  • ResearchGate. (2025, August 7). An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions. Retrieved from [Link]

  • Safety Data Sheet. (2011, February 9). Retrieved from [Link]

  • DST. (2024, October 14). A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

  • Catrin. (2023, October 10). Scientists introduce unprecedented and highly creative approach to amide synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). Retrieved from [Link]

  • BÜCHI Labortechnik AG. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • RSC Publishing. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Scale-up and Optimization of a Continuous Flow Synthesis of an α-Thio-β-chloroacrylamide. Retrieved from [Link]

  • Prime Scholars. (2021, October 27). How to deal with scale-up challenges of Chemistry?. Retrieved from [Link]

  • Crow, J. M. (n.d.). When it comes to scaling up organic synthesis, it pays to think small. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide. Retrieved from [Link]

  • Quick Company. (n.d.). A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl Acetamide Intermediate Useful In Preparation Of Entacapone. Retrieved from [Link]

  • JournalNX. (2020, December 12). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]

  • Google Patents. (2011, October 15). CN103145585A - Preparation method for 2, 2-dimethyl cyano acetamide.

Sources

Application

Application Note: Optimizing Long-Term Storage and Stability of 2-Chloro-N-(cyano(thiophen-2-yl)methyl)acetamide (CAS 263137-41-3)

Executive Summary & Compound Identity 2-Chloro-N-(cyano(thiophen-2-yl)methyl)acetamide (CAS 263137-41-3), often abbreviated as CCTA , is a critical electrophilic building block used primarily in the synthesis of bioactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

2-Chloro-N-(cyano(thiophen-2-yl)methyl)acetamide (CAS 263137-41-3), often abbreviated as CCTA , is a critical electrophilic building block used primarily in the synthesis of bioactive agrochemicals, most notably the fungicide Ethaboxam . Its structure features a reactive


-chloroacetamide moiety and a thiophene-linked nitrile group.

While robust in solid form under controlled conditions, this compound exhibits specific sensitivities to moisture-induced hydrolysis and photolytic degradation due to its thiophene ring and activated alkyl chloride. This guide provides a scientifically grounded protocol for maintaining the structural integrity of CAS 263137-41-3 over extended periods, ensuring high yields in downstream nucleophilic substitution reactions.

Physicochemical Profile
PropertySpecification
CAS Number 263137-41-3
Chemical Name 2-Chloro-N-(cyano(thiophen-2-yl)methyl)acetamide
Molecular Formula

Molecular Weight 214.67 g/mol
Physical State Grey-yellow to off-white powder
Solubility Soluble in DMF, DMSO, Dichloromethane (DCM); Insoluble in Water
Reactivity Class Electrophile (Alkylating Agent), Nitrile

Critical Stability Factors

To preserve the utility of CAS 263137-41-3, researchers must mitigate three primary degradation vectors. Understanding these mechanisms is the foundation of the storage protocol.

A. Hydrolytic Instability (Moisture)

The


-chloroacetamide group is the primary site of instability. In the presence of moisture, especially under basic or slightly acidic conditions, the chloride can be displaced by water (hydrolysis), forming the corresponding hydroxy-acetamide impurity. Additionally, the nitrile group (

) is susceptible to hydrolysis to an amide or carboxylic acid over long durations if exposed to ambient humidity.
B. Photochemical Degradation (Light)

Thiophene derivatives are known to undergo photo-oxidation or ring-opening reactions when exposed to UV or intense visible light. Long-term exposure can lead to darkening of the powder and formation of complex sulfur-containing byproducts.

C. Thermal Decomposition

As an alkylating agent, the compound possesses intrinsic reactivity. Elevated temperatures increase the kinetic probability of intermolecular alkylation (polymerization) or decomposition.

Storage Protocols

Solid State Storage (Recommended)

For maximum stability, CAS 263137-41-3 should always be stored as a solid powder.

Protocol:

  • Container: Use amber glass vials (Type I borosilicate) with Teflon-lined screw caps to prevent light exposure and solvent leaching.

  • Atmosphere: Purge the headspace with dry Argon or Nitrogen gas before sealing.

  • Desiccation: Place the vial inside a secondary container (e.g., a sealed bag or desiccator) containing active silica gel or molecular sieves.

  • Temperature:

    • Long-Term (>6 months): Store at -20°C .

    • Short-Term (<6 months): Store at 2-8°C (Refrigerated).

Solubilization & Stock Solutions

Warning: Storage in solution is NOT recommended for periods exceeding 24 hours due to the high risk of solvolysis and side reactions.

If a stock solution is mandatory for high-throughput screening:

  • Solvent Choice: Use Anhydrous DMSO or Anhydrous DMF (Water content <0.05%). Avoid protic solvents (Ethanol, Methanol) which can react with the chloro-group.

  • Concentration: Prepare high-concentration stocks (e.g., 100 mM) to minimize the solvent-to-solute ratio.

  • Storage: Freeze at -80°C immediately. Avoid repeated freeze-thaw cycles (maximum 1 cycle).

Workflow Visualization

The following decision tree outlines the optimal handling logic for CAS 263137-41-3.

StorageWorkflow Start Received CAS 263137-41-3 FormCheck Is it Solid or Solution? Start->FormCheck SolidPath Solid Powder FormCheck->SolidPath SolnPath Solution FormCheck->SolnPath LongTerm Long-Term Storage (>6 Months) SolidPath->LongTerm ShortTerm Active Use (<1 Month) SolidPath->ShortTerm SolnWarn CRITICAL: Use Immediately or Freeze at -80°C SolnPath->SolnWarn Freezer Store at -20°C Desiccated & Dark LongTerm->Freezer Optimal Fridge Store at 4°C Desiccated & Dark ShortTerm->Fridge Acceptable Discard Discard after 24h if at RT SolnWarn->Discard

Figure 1: Decision matrix for storage conditions based on physical state and duration.

Quality Control & Troubleshooting

Before using CAS 263137-41-3 in critical synthesis steps (e.g., reaction with thioamides to form thiazoles), verify its integrity.

QC Protocol: HPLC-UV
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: UV at 254 nm (Thiophene absorption).

  • Acceptance Criteria: Purity > 95%.

    • Impurity A (Hydrolysis): Elutes earlier than the main peak (more polar).

    • Impurity B (Dimer): Elutes later (higher molecular weight).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Material is sticky/clumped Moisture absorption (Hygroscopic)Dry under high vacuum over

for 24h. Check purity before use.
Color changed to dark brown Photo-oxidation / PolymerizationIrreversible degradation. Discard material.
Low Yield in Synthesis Hydrolysis of Cl-groupEnsure reaction solvent is anhydrous. Verify reagent purity.

Safety & Handling (E-E-A-T)

As an


-chloroacetamide, this compound is a potent alkylating agent  and potential skin sensitizer .
  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Containment: Weigh and handle only inside a certified chemical fume hood.

  • Neutralization: Spills should be treated with 10% aqueous sodium thiosulfate or dilute ammonia to quench the alkylating potential before disposal.

References

  • PubChem . (2026).[1] Compound Summary: Chloroacetamide Derivatives and Stability. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-N-(cyano-2-thienylmethyl)acetamide

Welcome to the technical support center for the synthesis of 2-Chloro-N-(cyano-2-thienylmethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-N-(cyano-2-thienylmethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction yield and purity.

Overview of the Synthesis

The synthesis of 2-Chloro-N-(cyano-2-thienylmethyl)acetamide is a crucial step in the preparation of various compounds of interest, including the fungicide Ethaboxam.[1] The reaction is typically an N-acylation, where 2-amino-2-(thiophen-2-yl)acetonitrile is reacted with chloroacetyl chloride. This process, while seemingly straightforward, is subject to several variables that can significantly impact the reaction yield and the purity of the final product. Understanding the interplay of these factors is key to achieving a successful and reproducible synthesis.

The core of this synthesis often follows the principles of a Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[2][3][4][5] The base plays a critical role in neutralizing the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5][6]

Troubleshooting Guide: Improving Reaction Yield

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the most likely causes?

Answer: Low yields in this N-acylation reaction can stem from several factors. Let's break down the most common culprits:

  • Inefficient Base-Catalysis: The choice and amount of base are critical. The base neutralizes the HCl generated during the reaction, preventing the protonation of the starting amine.[3][5][6] If the base is too weak, not present in a sufficient stoichiometric amount, or if its addition is not controlled, the reaction may stall. For this type of acylation, a common strategy is to use an aqueous solution of a base like sodium hydroxide in a two-phase system or an organic base like triethylamine or pyridine in a single-phase system.[2][3][4][7]

  • Side Reactions: The starting materials and the product itself can participate in undesirable side reactions.

    • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and can be hydrolyzed by water present in the reaction mixture, especially under basic conditions. This reduces the amount of acylating agent available to react with the amine.

    • Hydrolysis of the Product: The chloroacetamide product can undergo base-mediated hydrolysis, although this is generally slower than the initial acylation.[8][9][10][11][12] This side reaction can become more significant with prolonged reaction times or at elevated temperatures.

    • Dimerization or Polymerization: Under certain conditions, the starting materials or intermediates could potentially undergo self-condensation or polymerization.

  • Suboptimal Reaction Conditions:

    • Temperature: While many acylations are run at room temperature or below to control exothermicity and minimize side reactions, the optimal temperature can be system-dependent.[7][13] Running the reaction at too low a temperature might slow down the desired reaction, while too high a temperature can promote side reactions and degradation.

    • Solvent Choice: The solvent can significantly influence reaction rates and selectivity.[14][15] A solvent that does not fully dissolve the reactants will lead to a heterogeneous mixture and potentially slower reaction rates. Common solvents for this type of reaction include dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.[7][16]

  • Purity of Starting Materials: Impurities in the 2-amino-2-(thiophen-2-yl)acetonitrile or chloroacetyl chloride can interfere with the reaction. It is crucial to use high-purity starting materials.

Question 2: I am observing the formation of multiple byproducts in my TLC/LC-MS analysis. How can I identify and minimize them?

Answer: The formation of byproducts is a common challenge. Here’s a systematic approach to address this:

  • Identify the Byproducts: The first step is to characterize the byproducts. LC-MS is a powerful tool for this. Common byproducts could include:

    • The hydrolyzed product, 2-hydroxy-N-(cyano-2-thienylmethyl)acetamide.

    • Unreacted starting amine.

    • Products resulting from the reaction of impurities in your starting materials.

  • Minimize Byproduct Formation:

    • Control Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of the chloroacetyl chloride (e.g., 1.1 equivalents) is often used to ensure complete consumption of the amine.[7] However, a large excess can lead to more side reactions.

    • Controlled Addition: Add the chloroacetyl chloride solution dropwise to the solution of the amine and base.[7] This helps to control the reaction exotherm and maintain a low instantaneous concentration of the highly reactive acyl chloride, which can minimize side reactions.

    • Optimize the Base: As mentioned, the base is crucial. If you are using an aqueous base, ensure vigorous stirring to facilitate the reaction at the interface of the two phases. If using an organic base like triethylamine, ensure it is dry and added in the correct stoichiometric amount (at least one equivalent to neutralize the HCl produced).[7]

    • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS. Once the starting amine is consumed, work up the reaction to prevent further side reactions or degradation of the product. Running the reaction at a lower temperature (e.g., 0 °C) can often improve selectivity.[7]

Question 3: My product seems to be degrading during workup and purification. What are the best practices to avoid this?

Answer: The chloroacetamide functional group can be sensitive, particularly to strong bases and high temperatures. Here are some tips for a successful workup and purification:

  • Aqueous Workup: During the aqueous workup, it's important to neutralize the reaction mixture carefully. If a strong base was used, quenching with a mild acid (like a saturated solution of ammonium chloride or dilute HCl) to a neutral or slightly acidic pH is recommended.[7] Avoid prolonged exposure to strongly basic or acidic conditions.

  • Extraction: Use an appropriate organic solvent for extraction, such as dichloromethane or ethyl acetate. Ensure you perform multiple extractions to maximize the recovery of your product.

  • Drying and Solvent Removal: Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before removing the solvent under reduced pressure. Residual water can interfere with subsequent steps or promote product degradation. When removing the solvent, use a rotary evaporator at a moderate temperature to avoid thermal degradation of the product.

  • Purification:

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization is often an effective purification method.[13] Experiment with different solvent systems to find one that provides good recovery and high purity.

    • Column Chromatography: For less pure samples or oils, silica gel column chromatography is the method of choice.[7] Use a solvent system that provides good separation between your product and the impurities. A common starting point is a mixture of hexanes and ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the role of the cyano group in this reaction?

A1: The cyano group is an electron-withdrawing group. While the primary reactive site is the amino group, the electronic properties of the cyano group can influence the nucleophilicity of the amine. However, its main significance often lies in the overall structure and biological activity of the final molecule it is a part of.

Q2: Can I use a different acylating agent instead of chloroacetyl chloride?

A2: Yes, other acylating agents can be used, which may offer advantages in terms of handling or reactivity. For example, chloroacetic anhydride could be an alternative. Acylations with anhydrides often proceed under slightly different conditions and may not produce a strong acid byproduct, potentially simplifying the reaction setup.[17][18]

Q3: What are the key safety precautions for this synthesis?

A3: Chloroacetyl chloride is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction can be exothermic, so it's important to have a cooling bath ready to control the temperature, especially during the addition of the acyl chloride.[13]

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used to confirm the structure and purity of your 2-Chloro-N-(cyano-2-thienylmethyl)acetamide:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the amide and nitrile.

  • Thin-Layer Chromatography (TLC) or Liquid Chromatography (LC): These techniques are used to assess the purity of the sample.

Experimental Protocol: Optimized Synthesis

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-amino-2-(thiophen-2-yl)acetonitrile

  • Chloroacetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-2-(thiophen-2-yl)acetonitrile (1.0 eq) and anhydrous dichloromethane.

  • Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 eq).

  • Acyl Chloride Addition: Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred mixture at 0 °C over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 2-Chloro-N-(cyano-2-thienylmethyl)acetamide.

ParameterRecommended ConditionRationale
Stoichiometry Amine:Acyl Chloride:Base = 1:1.1:1.2A slight excess of acyl chloride drives the reaction to completion, while the base neutralizes the HCl byproduct.
Temperature 0 °C to Room TemperatureInitial cooling controls the exotherm, while allowing the reaction to proceed at room temperature ensures completion.
Solvent Anhydrous DichloromethaneA common aprotic solvent that dissolves the reactants well.
Reaction Time 2-4 hours (monitor by TLC)Avoids prolonged reaction times that could lead to byproduct formation.

Visualizing the Process

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start1 2-amino-2-(thiophen-2-yl)acetonitrile reaction N-Acylation in DCM 0 °C to RT start1->reaction start2 Chloroacetyl Chloride start2->reaction start3 Triethylamine start3->reaction workup Aqueous Wash (H₂O, NaHCO₃, Brine) reaction->workup drying Drying (Na₂SO₄) workup->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification product 2-Chloro-N-(cyano-2- thienylmethyl)acetamide purification->product

Caption: A streamlined workflow for the synthesis of 2-Chloro-N-(cyano-2-thienylmethyl)acetamide.

Troubleshooting Logic

G cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield? cause1 Suboptimal Base? start->cause1 cause2 Side Reactions? start->cause2 cause3 Incorrect Temperature? start->cause3 cause4 Impure Reagents? start->cause4 sol1 Optimize base type/amount cause1->sol1 sol2 Control addition rate Monitor reaction time cause2->sol2 sol3 Screen temperatures (e.g., 0 °C) cause3->sol3 sol4 Use high-purity starting materials cause4->sol4

Caption: A troubleshooting decision tree for addressing low reaction yields.

References

  • Erickson, B. E. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. [Link]

  • Culpepper, S. (2006). Environmental transformations of chloroacetamide herbicides: Hydrolysis and reactions with iron pyrite. ProQuest. [Link]

  • Roberts, A. L., & Jeffers, P. M. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4756-4765. [Link]

  • Roberts, A. L., & Jeffers, P. M. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. PubMed. [Link]

  • Roberts, A. L., & Jeffers, P. M. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. [Link]

  • Wang, Z., et al. (2019). A detailed study on the effect of different solvents and bases on the yield (C3-acylation) and selectivity (C3:C2 acylation) of a model reaction. ResearchGate. [Link]

  • de la Torre, A., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1158-1168. [Link]

  • de la Torre, A., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. PMC. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • Mohammadpoor-Baltork, I., et al. (2007). N-Acylation of sulfonamides with carboxylic acid anhydride in solvent or solvent-free conditions. ResearchGate. [Link]

  • Toth, I., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. [Link]

  • Organic Syntheses. (n.d.). Procedure. Organic Syntheses, 95, 177. [Link]

  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]

  • Collegedunia. (2024). Schotten Baumann Reaction: Characteristics, Mechanism, and Applications. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

  • Li, Y., et al. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Catalysis, 14(9), 6926–6935. [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

  • Singh, P., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]

  • Google Patents. (n.d.). CN104447679A - 2-thiopheneacetonitrile and 2-thiopheneethylamine preparing method.
  • BYJU'S. (2019). Schotten Baumann Reaction. [Link]

  • Watson, A. J. B., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(2), 411-422. [Link]

  • ASJP. (n.d.). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-N-(cyano-2-thienylmethyl)acetamide

[1] Introduction: The Stability vs. Purity Paradox Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Stability vs. Purity Paradox

Welcome to the Technical Support Center. You are likely working with 2-Chloro-N-(cyano(thiophen-2-yl)methyl)acetamide , a critical intermediate often used in the synthesis of thiazole-based fungicides like Ethaboxam.[1]

This molecule presents a classic "Stability vs. Purity" paradox.[1] It contains three reactive functionalities that make purification treacherous:

  • The Chloroacetamide: A potent alkylating agent susceptible to hydrolysis.[1]

  • The

    
    -Aminonitrile:  Prone to the "Retro-Strecker" reaction (releasing HCN) under thermal stress or strong base.[1]
    
  • The Thiophene Ring: Sensitive to oxidation and acid-catalyzed polymerization (forming "tars").[1]

The following guides are structured as Troubleshooting Modules to directly address the failure modes you are seeing in the lab.

Module 1: Diagnostic Triage

Before attempting purification, identify the specific enemy.[1]

Q: My crude product is dark brown/black. Is this normal?

A: No. Pure 2-Chloro-N-(cyano-2-thienylmethyl)acetamide should be an off-white to pale yellow solid.[1]

  • Diagnosis: The dark color indicates thiophene oligomerization .[1] This usually happens if the reaction temperature exceeded 40°C or if strong mineral acids were used without buffering.[1]

  • Risk: These "tars" can encapsulate your product, preventing crystallization.

  • Solution: You must perform a Decolorizing Filtration (See Protocol C) before attempting recrystallization.

Q: I see a "streak" on TLC and a smell of almonds/bitter scent.

A: STOP IMMEDIATELY.

  • Diagnosis: The almond scent suggests the release of Hydrogen Cyanide (HCN), indicating a Retro-Strecker decomposition .[1]

  • Cause: Exposure to strong base (NaOH/KOH) or excessive heat (>80°C).

  • Action: Acidify typically with mild acid (acetic) to pH 5-6 immediately to stabilize the nitrile, ventilate the area, and switch to a non-aqueous workup if possible.

Module 2: The Purification Decision Tree

Do not blindly recrystallize.[1] Use this logic flow to select the correct protocol.

PurificationLogic Figure 1: Purification Decision Matrix for Thiophene Acetamides Start Crude Material Assessment ColorCheck Is the solid dark brown/black? Start->ColorCheck AcidCheck Is there a strong acidic smell (Chloroacetic Acid)? ColorCheck->AcidCheck No Decolorize Protocol C: Activated Carbon Filtration ColorCheck->Decolorize Yes Wash Protocol A: Bicarbonate Wash AcidCheck->Wash Yes Recryst Protocol B: Recrystallization (IPA/Heptane) AcidCheck->Recryst No Decolorize->AcidCheck Wash->Recryst Final Final Recryst->Final Pure Product

Module 3: Experimental Protocols

Protocol A: The "Soft" Chemical Wash (Removing Acidic Impurities)

Use this if H-NMR shows a singlet ~4.0-4.1 ppm (Chloroacetic acid) or if the product is sticky.[1]

The Science: We must remove the chloroacetic acid byproduct without hydrolyzing the sensitive chloroacetamide or nitrile groups.[1] Strong bases (NaOH) are forbidden as they will degrade the target molecule.

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

    • Note: DCM is an alternative, but EtOAc is better for phase separation with thiophenes.

  • The Wash: Wash the organic layer 2x with Saturated Sodium Bicarbonate (NaHCO₃) .

    • Observation: Effervescence (CO₂) confirms acid removal.

  • The Quench: Wash 1x with Brine to remove trapped water.[1]

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Magnesium sulfate is slightly acidic and can sometimes promote thiophene degradation; Na₂SO₄ is safer here.[1]

  • Concentration: Evaporate solvent at <40°C . High heat promotes degradation.[1]

Protocol B: Recrystallization (The Gold Standard)

Use this for final polishing of the solid.[1]

Solvent System: Isopropyl Alcohol (IPA) or Toluene/Heptane.

  • Why: Chloroacetamides often crystallize well from alcohols, while the thiophene impurities stay in the mother liquor.[1]

StepActionTechnical Note
1 Suspend solid in IPA (3 mL/g).Do not use Methanol; it can undergo trans-esterification or nucleophilic attack on the chloride over time [1].[1]
2 Heat to 60-65°C .Do not reflux (>80°C) to avoid retro-Strecker decomposition.
3 Add Heptane dropwise.Add until a slight turbidity persists (cloud point).
4 Cool slowly to RT, then 0°C .Rapid cooling traps impurities.
5 Filter and wash with cold Heptane .[1]The mother liquor will likely be dark (impurities removed).
Protocol C: Activated Carbon Treatment (Tar Removal)

Use this ONLY if the material is dark brown/black.

  • Dissolve crude in Dichloromethane (DCM) or warm Toluene .

  • Add Activated Carbon (10-20% by weight of crude).[1]

  • Stir gently for 30 minutes at room temperature.

  • Critical Step: Filter through a pad of Celite (diatomaceous earth). The carbon holds the thiophene oligomers.[1]

  • Proceed to Protocol B.

Module 4: Impurity Profiling (Advanced)

Understanding where impurities come from helps prevent them in the next batch.[1]

ImpurityPathways Figure 2: Origin of Common Impurities SM Starting Material (Amino-nitrile) Product Target Molecule (Thiophene Acetamide) SM->Product Acylation Impurity2 Impurity B: Thiophene Tars SM->Impurity2 Oxidation/Acid (Air/Heat) Reagent Chloroacetyl Chloride Reagent->Product Impurity1 Impurity A: Chloroacetic Acid Reagent->Impurity1 Hydrolysis (Wet Solvent) Impurity3 Impurity C: Retro-Strecker (HCN) Product->Impurity3 Base/Heat (>80°C)

Quantitative Data: Solvent Efficiency for Recrystallization

Based on solubility parameters of chloroacetamides and thiophenes.

Solvent SystemYieldPurity IncreaseRisk LevelRecommendation
Ethanol/Water High (85%)ModerateHigh (Hydrolysis risk)Avoid if possible.[1]
IPA/Heptane Moderate (70%)Excellent LowRecommended.
Toluene Low (50%)GoodModerate (High heat req.)Use for large scale.
DCM/Hexane High (90%)PoorLowUse for precipitation only.

References

  • Org. Synth. 2018, 95, 177-191. Syntheses of Substituted 2-Cyano-benzothiazoles.[1][2] (Describes analogous purification of sensitive thio-amides and chloroacetamides).

  • ECHEMI Global Chemical Database. 2-Chloro-N-(cyano-2-thienylmethyl)acetamide (CAS 263137-41-3).[1] (Identification of the compound as an Ethaboxam intermediate).

  • Journal of Applied Pharmaceutical Science, 2024. Development of a GC-FID method for indirect quantification of chloroacetyl chloride. (Data on chloroacetyl chloride hydrolysis and reactivity).

  • U.S. Patent 2,321,278. Preparation of chloroacetamide.[1] (Foundational work on chloroacetamide crystallization and stability).

Sources

Troubleshooting

optimizing temperature for 2-Chloro-N-(cyano-2-thienylmethyl)acetamide reactions

Technical Support Center: 2-Chloro-N-(cyano-2-thienylmethyl)acetamide Optimization Ticket ID: #CCTA-OPT-2024 Subject: Temperature Optimization & Thermal Safety for CCTA Reactions Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-N-(cyano-2-thienylmethyl)acetamide Optimization

Ticket ID: #CCTA-OPT-2024 Subject: Temperature Optimization & Thermal Safety for CCTA Reactions Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Thermal Window

You are likely working with 2-Chloro-N-(cyano-2-thienylmethyl)acetamide (CCTA) as a key intermediate for thienopyridine-based pharmaceuticals or fungicides (e.g., Ethaboxam).

The Critical Constraint: This compound exhibits a "Thermal Trap."

  • Formation Phase: Requires low temperatures (< 5°C) to prevent the retro-Strecker degradation of the aminonitrile precursor.

  • Storage/Stability: Exhibits autocatalytic decomposition. The temperature of maximum heat release rate (24h) is approximately 52–55°C .

  • Reaction Phase: Downstream substitution (

    
    ) requires activation energy, often pushing process temperatures dangerously close to the decomposition onset (~91°C ).
    

This guide defines the operational boundaries to maximize yield while maintaining process safety.

Module 1: Thermal Stability & Safety Profile

WARNING: CCTA is thermally unstable. Unlike standard chloroacetamides, the presence of the thiophene ring and the cyano group creates a pathway for energetic decomposition.

ParameterValueImplication
Onset of Decomposition (

)
~91°C NEVER heat reaction masses above 80°C.

(Adiabatic)
52–55°C If held at this temp for 24h, thermal runaway may occur.
Activation Energy (

)
~140–160 kJ/mol High barrier to start, but rapid acceleration once initiated.
Storage Requirement < 25°C Store in cool, dry area. Refrigeration recommended for long-term.

Expert Insight: The decomposition is often accompanied by the release of HCl and HCN gases. Ensure your reactor venting capacity is calculated for non-condensable gas generation if you are operating >50°C.

Module 2: Synthesis Optimization (Formation)

Context: Acylation of 2-amino-2-(2-thienyl)acetonitrile with Chloroacetyl Chloride.

The Problem: The "Red-Oil" Syndrome

Users often report the reaction mixture turning dark red/black with low yields. This is caused by the retro-Strecker reaction of the starting aminonitrile, which is catalyzed by heat and the HCl byproduct.

Optimized Protocol
  • Pre-Cooling (Critical):

    • Dissolve 2-amino-2-(2-thienyl)acetonitrile in DCM or THF.

    • Add base (Triethylamine or

      
      ) before the acid chloride.
      
    • Cool the system to -10°C to 0°C.

  • Controlled Addition:

    • Add Chloroacetyl Chloride dropwise.

    • Rate Limit: Maintain internal temperature < 5°C .

    • Why? The acylation is highly exothermic. If

      
       spikes >10°C, the amine precursor degrades before it can be acylated.
      
  • The "Annealing" Step:

    • After addition, allow the reaction to warm to 20–25°C (Room Temp) for 1-2 hours.

    • Do not heat. Room temperature is sufficient to drive the reaction to completion without triggering CCTA degradation.

Module 3: Downstream Reaction (Substitution)

Context: Reacting CCTA with a nucleophile (e.g., amine, thiol) to form the final active pharmaceutical ingredient (API) or fungicide.

The Problem: Kinetic Stalling vs. Degradation
  • Issue: At 25°C, the chlorine displacement is too slow (reaction time > 24h).

  • Issue: At 80°C, the product degrades (nitrile hydrolysis).

Troubleshooting Guide
SymptomDiagnosisCorrective Action
Reaction Stalls at 60-70% Conversion Kinetic Trapping. The temperature is too low (e.g., <30°C) for the steric bulk of the thiophene ring.Increase T to 45–50°C . Do not exceed 60°C. Add a catalyst (e.g., NaI, Finkelstein conditions) to accelerate rate at lower T.
Formation of Amide Impurity Nitrile Hydrolysis. Water is present in the solvent at elevated temps.Ensure solvents (DMF/Acetonitrile) are anhydrous . The cyano group hydrolyzes to an amide rapidly at >50°C if water is present.
Darkening / Tar Formation Thermal Runaway. Localized hotspots exceeded 90°C.Improve agitation. Switch from jacket heating to a controlled oil bath. Limit max T to 60°C.

Visualizing the Process Window

The following diagram illustrates the safe operating "corridor" for CCTA chemistry.

CCTA_Optimization Start Aminonitrile Precursor Step1 Acylation (Formation) Start->Step1 Add Chloroacetyl Cl Temp < 5°C Intermediate CCTA (Stable Intermediate) Step1->Intermediate Warm to 20°C Post-Addition Fail1 Retro-Strecker Degradation Step1->Fail1 T > 10°C (Exotherm) Step2 Substitution (Downstream) Intermediate->Step2 Add Nucleophile Fail2 Thermal Runaway (>91°C) Intermediate->Fail2 Storage > 50°C Product Final Product (e.g. Ethaboxam) Step2->Product Optimum: 45-55°C Anhydrous Step2->Fail2 T > 80°C Fail3 Hydrolysis (Amide Impurity) Step2->Fail3 Water Present + Heat

Caption: Figure 1. Thermal process window for CCTA synthesis and usage. Note the narrow safety margins in Step 2.

Frequently Asked Questions (FAQs)

Q1: Can I distill CCTA to purify it? A: No. Due to the


 of decomposition being ~91°C, distillation (even under high vacuum) poses a severe safety risk of thermal explosion or rapid decomposition. Purification should be performed via recrystallization  (e.g., from Ethanol/Hexane or IPA) or column chromatography at ambient temperature.

Q2: What is the best solvent for the substitution reaction? A: Acetonitrile (ACN) or DMF .

  • Acetonitrile:[1][2][3] Recommended.[3] It allows for easy reflux at safe temperatures (if controlled) and removal is easier.

  • DMF: Good solubility, but high boiling point makes removal difficult without heating, which risks degrading the product.

Q3: Why does my product contain a "dimer" impurity? A: If the reaction temperature during formation is too high, or if base is added too quickly, the amine precursor can react with an already formed CCTA molecule (double alkylation). Maintain strict stoichiometry (1.05 eq Acid Chloride) and low temperature (0°C) to prevent this.

References

  • Thermal Hazard Analysis: Kim, K., et al. "Thermal Hazard and Decomposition Characteristics of 2-Chloro-N-(Cyano-2-thienyl methyl) acetamide." Korea Science, 2022.

  • Synthesis & Properties: ECHEMI Database. "2-Chloro-N-(cyano-2-thienylmethyl)acetamide Properties and Manufacturing."

  • General Aminonitrile Handling: "Synthesis of alpha-aminonitriles and their stability." Organic Syntheses, Coll. Vol. 1, p. 355.

  • Related Thienopyridine Chemistry: "Degradation Chemistry of Prasugrel Hydrochloride." Journal of Pharmaceutical Sciences, 2019.[4]

Sources

Optimization

Technical Support Center: Ensuring the Stability of 2-Chloro-N-(cyano-2-thienylmethyl)acetamide

Welcome to the dedicated technical support center for 2-Chloro-N-(cyano-2-thienylmethyl)acetamide (CCTA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 2-Chloro-N-(cyano-2-thienylmethyl)acetamide (CCTA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of CCTA during storage and to offer robust troubleshooting strategies for potential stability-related issues encountered during experimentation. Our commitment is to scientific integrity and providing you with actionable, field-proven insights to ensure the quality and reliability of your research.

I. Understanding the Molecule: Chemical Properties and Inherent Stabilities

2-Chloro-N-(cyano-2-thienylmethyl)acetamide is a key intermediate in the synthesis of the fungicide Ethaboxam.[1] Its structure, featuring a chloroacetamide moiety, a cyano group, and a thiophene ring, presents several potential sites for chemical degradation. A comprehensive understanding of these vulnerabilities is the first step toward ensuring its stability.

Key Structural Features and Potential for Degradation:

  • Chloroacetamide Group: This functional group is susceptible to nucleophilic substitution, particularly hydrolysis, which can replace the chlorine atom with a hydroxyl group. The amide bond within this group can also undergo hydrolysis under acidic or basic conditions.

  • Thiophene Ring: While generally aromatic and stable, the thiophene ring can be susceptible to photo-oxidation, potentially leading to ring-opening and the formation of various degradation byproducts.

  • Cyano Group: The cyano group is relatively stable but can be hydrolyzed to a carboxylic acid or an amide under strong acidic or basic conditions.

A study on the thermal hazards of CCTA indicated that it undergoes an exothermic decomposition reaction starting at approximately 91°C, highlighting its sensitivity to elevated temperatures.

II. Frequently Asked Questions (FAQs) for Optimal Storage and Handling

This section addresses the most common questions regarding the proper storage and handling of 2-Chloro-N-(cyano-2-thienylmethyl)acetamide to minimize degradation.

Q1: What are the ideal storage conditions for CCTA?

A1: To ensure long-term stability, CCTA should be stored in a cool, dry, and well-ventilated area.[2] The recommended storage temperature is typically refrigerated (2-8°C) to minimize the rate of potential degradation reactions. It is crucial to protect the compound from light and moisture.

Q2: What type of container should I use for storing CCTA?

A2: CCTA should be stored in a tightly sealed, inert container. Amber glass vials or bottles are recommended to protect the compound from light exposure. Ensure the container cap provides a good seal to prevent the ingress of moisture.

Q3: Is CCTA sensitive to light?

A3: Yes, compounds containing a thiophene ring can be susceptible to photodegradation. It is imperative to store CCTA in a light-protected environment, such as in an amber vial and within a cabinet or refrigerator.

Q4: How does humidity affect the stability of CCTA?

A4: High humidity can promote the hydrolysis of the chloroacetamide group. Therefore, it is essential to store CCTA in a dry environment. The use of desiccants within the storage container can be a valuable precautionary measure.

Q5: What are the incompatible materials I should avoid storing with CCTA?

A5: CCTA should be stored away from strong acids, strong bases, and strong oxidizing agents. These substances can catalyze its degradation through hydrolysis or oxidation.

III. Troubleshooting Guide: Identifying and Resolving Degradation Issues

This guide provides a systematic approach to troubleshooting common issues that may arise due to the degradation of CCTA.

Scenario 1: Unexpected Experimental Results or Loss of Potency

Symptom: You observe a decrease in the expected activity of CCTA in your experiments, or your analytical results show a lower than expected concentration of the active compound.

Potential Cause: Degradation of CCTA due to improper storage or handling.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected experimental results.

Step-by-Step Protocol:

  • Review Storage and Handling Records: Meticulously check the storage temperature logs, and confirm that the compound was consistently protected from light and moisture.

  • Purity Assessment via High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the recommended approach for assessing the purity of CCTA and detecting any degradation products.

    • Starting HPLC Conditions:

      • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

      • Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating the parent compound from its more polar degradants.

      • Detection: UV detection at a wavelength where CCTA has significant absorbance (e.g., around 280 nm) is recommended.[3]

      • Column Temperature: Maintaining a constant column temperature (e.g., 30°C) will ensure reproducible results.[4]

  • Compare to a Reference Standard: Analyze a fresh, properly stored reference standard of CCTA alongside the suspect sample. A decrease in the peak area of the main compound and the appearance of new peaks in the sample chromatogram are indicative of degradation.

  • Forced Degradation Studies (for method validation and degradant identification): To confirm that your HPLC method is stability-indicating and to tentatively identify potential degradation products, perform forced degradation studies on a reference sample of CCTA. This involves subjecting the compound to stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[5][6][7]

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursAmide bond cleavage, potentially leading to 2-chloroacetic acid and cyano-2-thienylmethylamine.
Base Hydrolysis 0.1 M NaOH at room temperature for 4 hoursNucleophilic substitution of chloride to form 2-hydroxy-N-(cyano-2-thienylmethyl)acetamide. Amide hydrolysis is also possible.
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the thiophene ring.
Thermal Degradation Dry heat at 90°C for 48 hoursExothermic decomposition.
Photodegradation Exposure to UV light (e.g., 254 nm) and visible light for a specified durationDegradation of the thiophene ring.
Scenario 2: Change in Physical Appearance

Symptom: The CCTA powder, which is typically a white to off-white solid, has changed color (e.g., yellowing or browning) or has become clumpy.

Potential Cause: This often indicates degradation, potentially due to oxidation, photodegradation, or exposure to moisture.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for changes in physical appearance.

Step-by-Step Protocol:

  • Isolate the Affected Batch: Immediately quarantine the batch of CCTA that has changed in appearance to prevent its use in experiments.

  • Document the Changes: Take detailed notes on the nature of the physical change (e.g., color, texture).

  • Conduct Purity Analysis: Use the stability-indicating HPLC method described in Scenario 1. A photodiode array (PDA) or diode array detector (DAD) is particularly useful here as it can provide UV spectra of the degradation peaks, which can aid in their identification.

  • Correlate with Storage Conditions: Cross-reference the observed degradation with any deviations from the recommended storage conditions. For example, yellowing might be associated with light exposure or thermal stress. Clumping is often a sign of moisture absorption.

  • Disposition of the Material: Based on the extent of degradation, it is generally recommended to discard the affected batch to ensure the integrity of your experimental results.

IV. Predicted Degradation Pathways

Based on the chemical structure of CCTA and established degradation mechanisms for similar compounds, we can predict the following primary degradation pathways:

G CCTA 2-Chloro-N-(cyano-2-thienylmethyl)acetamide Hydrolysis_OH 2-Hydroxy-N-(cyano-2-thienylmethyl)acetamide CCTA->Hydrolysis_OH Base-catalyzed Hydrolysis (SN2) Hydrolysis_Amide 2-Chloroacetic acid + Cyano-2-thienylmethylamine CCTA->Hydrolysis_Amide Acid/Base-catalyzed Amide Hydrolysis Photo_Deg Thiophene Ring-Opened Products CCTA->Photo_Deg Photodegradation

Caption: Predicted degradation pathways of CCTA.

  • Hydrolytic Degradation: Under basic conditions, the primary degradation product is likely to be the hydroxy-substituted analog resulting from the nucleophilic substitution of the chloride. Under more forcing acidic or basic conditions, cleavage of the amide bond can occur.

  • Photodegradation: Exposure to light, particularly UV, can lead to the photo-oxidation of the electron-rich thiophene ring, resulting in a complex mixture of degradation products.

By understanding these potential degradation pathways and implementing the recommended storage, handling, and troubleshooting procedures, researchers can ensure the stability and integrity of their 2-Chloro-N-(cyano-2-thienylmethyl)acetamide, leading to more reliable and reproducible scientific outcomes.

V. References

  • Raheja, R., Pise, N., & Prabhu, A. (2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. Research Square.

  • AERU. Ethaboxam (Ref: LGC 30473). University of Hertfordshire. Available at: [Link].

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link].

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link].

  • ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products.

  • Minnesota Department of Agriculture. (2018). Ethaboxam. Available at: [Link].

  • Shaikh, A. S., & Shaikh, D. A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS), 8(3), 26-33.

  • Kim, J. H., et al. (2004). Synthesis and fungicidal activity of ethaboxam against Oomycetes. Pest Management Science, 60(10), 1025-1032.

  • Zhang, J., et al. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Environmental Research, 229, 115918.

  • Singh, R., & Kumar, R. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace.

  • Hany, A. A., & Roberts, A. L. (2005). Are neutral chloroacetamide herbicide degradates of potential environmental concern? Analysis and occurrence in the upper Chesapeake Bay. Environmental Science & Technology, 39(17), 6531-6541.

  • Lee, D. G., et al. (2025). Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Journal of Pharmaceutical and Biomedical Analysis, 258, 116743.

  • Wang, Y., et al. (2012). Degradation of the chloroacetamide herbicide butachlor by Catellibacterium caeni sp. nov DCA-1T. Journal of Agricultural and Food Chemistry, 60(1), 84-90.

  • Zhang, L., et al. (2011). Biodegradation of Butachlor by Rhodococcus sp. Strain B1 and Purification of Its Hydrolase (ChlH) Responsible for N-Dealkylation of Chloroacetamide Herbicides. Applied and Environmental Microbiology, 77(15), 5247-5254.

  • Wikipedia. Chloroacetamide. Available at: [Link].

  • Litvinov, V. P. (2004). Cyanoacetamides and their thio- and selenocarbonyl analogues as promising reagents for fine organic synthesis. Russian Chemical Reviews, 73(7), 637-669.

  • Alan Wood. ethaboxam data sheet. Compendium of Pesticide Common Names. Available at: [Link].

Sources

Troubleshooting

resolving color changes in 2-Chloro-N-(cyano-2-thienylmethyl)acetamide powder

Welcome to the technical support center for 2-Chloro-N-(cyano-2-thienylmethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues en...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-N-(cyano-2-thienylmethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the handling and application of this compound, with a specific focus on unexpected color changes in the powder.

Frequently Asked Questions (FAQs)

Q1: My 2-Chloro-N-(cyano-2-thienylmethyl)acetamide powder, which is supposed to be off-white, has developed a yellow or brownish tint. What could be the cause?

An off-white to yellow or brownish discoloration in 2-Chloro-N-(cyano-2-thienylmethyl)acetamide powder is typically indicative of degradation or the presence of impurities. The thiophene ring, a core component of the molecule, is susceptible to oxidation, which can lead to the formation of colored byproducts.[1] Other potential causes include residual impurities from the synthesis process, hydrolysis due to moisture exposure, or photodegradation from light exposure.

Q2: Is the color change a sign of significant decomposition? Will it affect my experimental results?

Even a minor color change can signify the presence of impurities that may interfere with your experiments. These impurities could potentially alter the compound's reactivity, solubility, or biological activity. For applications in drug development and medicinal chemistry, where high purity is critical, using a discolored product without purification is not recommended.[2]

Q3: How should I properly store 2-Chloro-N-(cyano-2-thienylmethyl)acetamide to prevent color changes?

To minimize degradation and maintain the integrity of the compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dry, and dark. Exposure to air, moisture, and light should be strictly avoided. For long-term storage, refrigeration (2-8°C) is recommended.

Q4: Can I still use the discolored powder for my experiments?

It is strongly advised to purify the discolored powder before use, especially for sensitive applications. The presence of unknown impurities can lead to unreliable and irreproducible results. A simple recrystallization procedure can often remove the colored impurities and restore the compound to its required purity.

Q5: What analytical techniques can I use to assess the purity of my 2-Chloro-N-(cyano-2-thienylmethyl)acetamide?

Several analytical methods can be employed to determine the purity of your compound and identify potential impurities:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can help identify impurities by comparing the spectrum to a reference standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can detect changes in functional groups that may indicate degradation.

Troubleshooting Guide: Resolving Color Changes

This section provides a systematic approach to identifying the cause of the color change and the necessary steps to rectify the issue.

Visual Inspection and Initial Assessment
ObservationPotential CauseRecommended Action
Uniform yellowing of the entire batchGradual oxidation or photodegradation during storage.Proceed to Purification Protocol. Review storage conditions.
Localized dark spots or discolorationContamination or localized degradation due to moisture.Carefully separate the discolored portions if possible. Proceed to Purification Protocol with the remainder.
Clumpy or sticky appearanceMoisture absorption (hygroscopic nature).Dry the sample under vacuum and then proceed to the Purification Protocol.
Troubleshooting Workflow

Caption: Troubleshooting workflow for discolored powder.

Potential Degradation Pathways

The thiophene ring in 2-Chloro-N-(cyano-2-thienylmethyl)acetamide is an electron-rich aromatic system, making it susceptible to electrophilic attack and oxidation.[2][3]

G A 2-Chloro-N-(cyano-2-thienylmethyl)acetamide (Off-white powder) B Oxidized Thiophene Species (Colored Byproducts) A->B O₂ (Air) C Hydrolysis Products A->C H₂O (Moisture) D Photodegradation Products A->D UV Light

Caption: Potential degradation pathways.

Experimental Protocols

Protocol 1: Recrystallization of 2-Chloro-N-(cyano-2-thienylmethyl)acetamide

This protocol describes a general procedure for purifying the compound by recrystallization. The choice of solvent may need to be optimized based on the specific impurities present.

Materials:

  • Discolored 2-Chloro-N-(cyano-2-thienylmethyl)acetamide powder

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

  • Chilled solvent for washing

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

  • Dissolution: Place the discolored powder in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with continuous stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution. Avoid excessive boiling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of chilled solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at a moderate temperature or in a vacuum desiccator to a constant weight.

  • Purity Assessment: Analyze the purity of the recrystallized product using an appropriate analytical technique (e.g., HPLC) before use.

References

  • MDPI. (2024, February 21). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. Retrieved from [Link]

  • Georganics. Thiophene derivatives. Retrieved from [Link]

  • PMC. (2023, September 21). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

  • ResearchGate. (2022, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]

  • Veeprho. Acetamide Impurities and Related Compound. Retrieved from [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Retrieved from [Link]

  • PubChem. Fluoroacetamide. Retrieved from [Link]

  • Omsynth Lifesciences. Acetamide Impurities. Retrieved from [Link]

  • Ataman Kimya. ACETAMIDE. Retrieved from [Link]

  • PubChemLite. 2-chloro-n-(2-thienylmethyl)acetamide (C7H8ClNOS). Retrieved from [Link]

  • Wikipedia. Chloroacetamide. Retrieved from [Link]

  • ResearchGate. (2020). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

  • Google Patents. WO 2008/053304 A2.
  • NIST WebBook. Acetamide, 2-chloro-N,N-diethyl-. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Solvent-Dependent NMR Profiling of 2-Chloro-N-(cyano(thiophen-2-yl)methyl)acetamide

Executive Summary Product: 2-Chloro-N-(cyano(thiophen-2-yl)methyl)acetamide Formula: C₈H₇ClN₂OS Molecular Weight: 230.67 g/mol Primary Application: Covalent inhibitor scaffold (Cysteine protease targeting), Ugi/Strecker...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 2-Chloro-N-(cyano(thiophen-2-yl)methyl)acetamide Formula: C₈H₇ClN₂OS Molecular Weight: 230.67 g/mol Primary Application: Covalent inhibitor scaffold (Cysteine protease targeting), Ugi/Strecker reaction intermediate.[1]

This guide provides a technical comparison of 1H NMR analysis methods for the structural validation of 2-Chloro-N-(cyano(thiophen-2-yl)methyl)acetamide . Unlike standard alkyl amides, this compound contains a labile ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-aminonitrile stereocenter and a reactive chloroacetyl "warhead." This document compares the resolution efficacy of DMSO-d₆  versus CDCl₃ , demonstrating why DMSO-d₆ is the superior solvent for validating the critical ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

coupling connectivity.

Chemical Structure & Assignment Logic[2][3][4]

Understanding the magnetic environment is a prerequisite for analysis.[1] The molecule consists of four distinct spin systems:

  • Thiophene Ring: An electron-rich aromatic system (3 protons).[1]

  • Chiral Methine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -CH):  The diagnostic proton attached to the nitrile and amide (1 proton).
    
  • Amide Linkage (-NH-): Solvent-sensitive and exchangeable (1 proton).[1]

  • Chloroacetyl Tail (-CH₂Cl): The electrophilic warhead (2 protons).[1]

Assignment Workflow Diagram

The following diagram illustrates the logical flow for assigning signals based on electronic shielding and coupling constants.

NMR_Assignment_Logic Start Spectrum Analysis Aromatics Region: 6.9-7.6 ppm (Thiophene Ring) Start->Aromatics Methine Region: 6.0-6.5 ppm (α-CH-CN) Start->Methine Aliphatic Region: 4.0-4.3 ppm (Cl-CH2-CO) Start->Aliphatic Labile Region: 9.0-9.8 ppm (Amide NH) Start->Labile Check1 Check Multiplicity: Multiplets (dd) Aromatics->Check1 Check2 Check Coupling: Doublet (J ~8-9Hz) Visible in DMSO Methine->Check2 Check3 Check Integration: Singlet (2H) Aliphatic->Check3 Labile->Check2 COSY Correlation

Caption: Logic flow for assigning the four distinct spin systems in 2-Chloro-N-(cyano(thiophen-2-yl)methyl)acetamide.

Comparative Analysis: DMSO-d₆ vs. CDCl₃[1][5][6][7][8]

The choice of solvent is not merely about solubility; it dictates the visibility of the amide connectivity.[1]

Experimental Protocol
  • Instrument: 400 MHz or 600 MHz NMR Spectrometer.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Temperature: 298 K.[1][2]

  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Relaxation Delay (D1): 1.0 s (Qualitative) / 5.0 s (Quantitative).

Performance Comparison Table
FeatureMethod A: DMSO-d₆ (Recommended)Method B: CDCl₃ (Alternative)Scientific Rationale
Amide NH Signal Sharp Doublet (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

9.2–9.6 ppm)
Broad Singlet / InvisibleDMSO stabilizes the amide via H-bonding, slowing proton exchange and revealing multiplicity.
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-CH Multiplicity
Doublet of Doublets (or t)Broad Singlet / UnresolvedIn DMSO, the

coupling (~8 Hz) confirms the N-C connectivity. In CDCl₃, this coupling often collapses due to NH exchange.
Water Interference High (

3.33 ppm)
Low (

1.56 ppm)
DMSO absorbs atmospheric water rapidly; ensure the

peak (

~4.2) does not overlap with the water satellite bands.
Thiophene Resolution Excellent separationGood separationThiophene protons are slightly more deshielded in DMSO due to polarity.[1]
Warhead Stability ModerateHighChloroacetamides can slowly react with DMSO over weeks (swern-like oxidation side reactions); analyze fresh.[1]
Detailed Spectral Data (DMSO-d₆)
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     9.45 ppm (1H, d, J = 8.5 Hz, NH):  The amide proton. Its doublet nature proves it is coupled to the adjacent methine proton.
    
  • 
     7.62 ppm (1H, dd, J = 5.1, 1.2 Hz, Thiophene H-5):  Deshielded alpha-proton on the ring.
    
  • 
     7.28 ppm (1H, dd, J = 3.6, 1.2 Hz, Thiophene H-3):  Proton adjacent to the substituent.
    
  • 
     7.05 ppm (1H, dd, J = 5.1, 3.6 Hz, Thiophene H-4):  Beta-proton.
    
  • 
     6.35 ppm (1H, d, J = 8.5 Hz, 
    
    
    
    -CH):
    The chiral center. The chemical shift is heavily deshielded by the nitrile (CN), the amide (N), and the aromatic ring.
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     4.25 ppm (2H, s, Cl-CH₂-):  The chloroacetyl group. Appears as a sharp singlet.
    

Validation against Alternatives

Why use 1H NMR over Mass Spectrometry (LC-MS) or IR for this specific compound?

Regioisomer Differentiation (NMR vs. LC-MS)
  • The Problem: The synthesis involves a Strecker reaction. A common impurity is the formation of the regioisomer where the chloroacetyl group attacks the thiophene ring (Friedel-Crafts) instead of the amine, or hydrolysis of the nitrile to an amide.

  • LC-MS Result: Both the product and impurities often have the same Mass (m/z 230/232).[1]

  • NMR Solution: The integration of the NH proton (1H) and the specific coupling of the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -CH (doublet vs singlet) definitively proves the N-acylation occurred, not C-acylation.
    
Warhead Integrity (NMR vs. IR)
  • The Problem: The chloro atom is susceptible to hydrolysis (forming the alcohol) or displacement.

  • IR Result: Shows C=O stretch (1660 cm⁻¹) and CN stretch (2240 cm⁻¹) but cannot detect Cl-displacement easily.

  • NMR Solution: The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     singlet at 4.25 ppm is diagnostic. If hydrolyzed to 
    
    
    
    , this peak shifts upfield to ~3.8–4.0 ppm and splits (if OH is visible), and the integral ratio changes.
Quality Control Workflow

The following Graphviz diagram outlines the decision tree for validating the compound's purity and identity.

QC_Workflow Sample Crude Product (Strecker + Acylation) Solvent Dissolve in DMSO-d6 Sample->Solvent Decision1 Is NH Doublet visible at ~9.4 ppm? Solvent->Decision1 Pass1 N-Acylation Confirmed Decision1->Pass1 Yes Fail1 Check for Amine (Starting Material) Decision1->Fail1 No (Broad/Singlet) Decision2 Is CH2 singlet at 4.25 ppm Integral = 2H? Pass1->Decision2 Pass2 Warhead Intact Decision2->Pass2 Yes Fail2 Hydrolysis (CH2-OH) or Alkylation Detected Decision2->Fail2 Shift/Split Final Product Validated Pass2->Final

Caption: Step-by-step QC decision tree for validating 2-Chloro-N-(cyano(thiophen-2-yl)methyl)acetamide using 1H NMR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][3][4] (Standard reference for chemical shifts of chloroacetamide and thiophene moieties).

  • Abraham, R. J., & Mobli, M. (2008). "Modelling 1H NMR spectra of organic compounds: Theory and applications." Modelling 1H NMR Spectra of Organic Compounds, 1-28.

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. (Used for solvent residual peak calibration: DMSO-d6 @ 2.50 ppm, H2O @ 3.33 ppm).

  • Dyachenko, V. D. (2019). "Cyanothioacetamide in Multicomponent Synthesis." Russian Journal of General Chemistry. (Provides analogous spectral data for thiophene-substituted cyanoacetamides).

Sources

Comparative

HPLC method development for detecting 2-Chloro-N-(cyano-2-thienylmethyl)acetamide

An In-Depth Guide to the Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Chloro-N-(cyano-2-thienylmethyl)acetamide Introduction 2-Chloro-N-(cyano-2-thienylmethyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Chloro-N-(cyano-2-thienylmethyl)acetamide

Introduction

2-Chloro-N-(cyano-2-thienylmethyl)acetamide is a key chemical intermediate, notably in the synthesis of the fungicide Ethaboxam, which is utilized for controlling fungal infections in various crops.[1][2] The purity and concentration of this intermediate are critical parameters that can significantly impact the yield and quality of the final active pharmaceutical ingredient (API) or agrochemical product. Therefore, a robust, accurate, and reliable analytical method is essential for its quantification and quality control during the manufacturing process.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique in the pharmaceutical and chemical industries for separating, identifying, and quantifying components in a mixture.[3] Its high resolution, sensitivity, and adaptability make it an ideal choice for the analysis of compounds like 2-Chloro-N-(cyano-2-thienylmethyl)acetamide.

This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive walkthrough of the development, optimization, and validation of a reversed-phase HPLC (RP-HPLC) method with UV detection for this specific analyte. It explains the scientific rationale behind experimental choices, offers detailed protocols for method validation according to the International Council for Harmonisation (ICH) guidelines, and presents an objective comparison with alternative analytical technologies.

Part 1: Analyte Characterization and Initial Methodological Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful method development strategy. These properties dictate the initial choices for columns, mobile phases, and detection parameters.

Table 1: Physicochemical Properties of 2-Chloro-N-(cyano-2-thienylmethyl)acetamide

PropertyValueSource
Chemical Structure C₈H₇ClN₂OS[1]
Molecular Weight 214.67 g/mol [1]
Appearance Grey-yellow powder[4]
XLogP3 1.4[1]
Solubility Insoluble in water; Soluble in DMF and methylene chloride[4]
Topological Polar Surface Area 81.1 Ų[1]

The analyte's XLogP3 value of 1.4 suggests moderate lipophilicity, making it an excellent candidate for separation by Reversed-Phase HPLC. Its insolubility in water necessitates the use of an organic solvent for sample preparation. The presence of the thienyl and acetamide moieties provides chromophores that absorb UV light, enabling detection via a UV detector.

Figure 1: Chemical Structure of the Analyte struct 2-Chloro-N-(cyano-2-thienylmethyl)acetamide MethodDevelopmentWorkflow cluster_prep 1. Pre-Development cluster_dev 2. Initial Parameter Selection cluster_opt 3. Method Optimization cluster_val 4. Validation A Analyte Characterization (Solubility, pKa, UV Spectra) B Define Analytical Target Profile (ATP) A->B C Select Column (e.g., C18, 5 µm, 4.6x250 mm) B->C E Set Initial Conditions (Isocratic, 1 mL/min, 25°C) C->E D Select Mobile Phase (e.g., ACN/Water) D->E G Inject Standard & Assess (Peak Shape, Retention) E->G F Determine Detection λmax F->E H Adjust Mobile Phase Ratio (Organic %) G->H I Optimize pH (if needed) H->I J Evaluate Gradient vs. Isocratic I->J K Finalize Flow Rate & Temp. J->K L Perform System Suitability Test K->L M Validate as per ICH Q2(R1) (Accuracy, Precision, Linearity, etc.) L->M

Caption: Figure 2: Logical Workflow for HPLC Method Development.

Experimental Choices: The Rationale
  • Column Selection : A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is the logical starting point. Its nonpolar stationary phase will interact with the moderately nonpolar analyte, providing retention. A standard dimension like 4.6 x 250 mm with 5 µm particles offers a good balance between efficiency and backpressure.

  • Mobile Phase : A combination of Acetonitrile (ACN) and water is a common and effective mobile phase. ACN is often preferred over methanol for its lower viscosity and stronger elution strength. A starting isocratic composition of 50:50 (v/v) ACN:Water is a reasonable initial condition to assess analyte retention.

  • Detection Wavelength (λmax) : To maximize sensitivity, the analyte should be monitored at its wavelength of maximum absorbance (λmax). This is determined by injecting a standard solution and acquiring a UV spectrum using a Photodiode Array (PDA) detector.

  • Optimization : The primary goal of optimization is to achieve a k' (retention factor) between 2 and 10, a tailing factor (T) ≤ 2, and a theoretical plate count (N) > 2000.

    • Mobile Phase Ratio : If retention is too low, decrease the percentage of ACN. If it is too high, increase the percentage of ACN.

    • pH Control : Although the analyte is neutral, a buffer (e.g., 20 mM potassium phosphate or 0.1% formic acid) can improve peak shape and method robustness by maintaining a consistent mobile phase pH.

Proposed Optimized HPLC Method

Based on the principles above, a well-optimized method for the analysis of 2-Chloro-N-(cyano-2-thienylmethyl)acetamide would be as follows:

Table 2: Proposed Optimized Chromatographic Conditions

ParameterRecommended Condition
Instrument HPLC with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength Determined λmax (e.g., 275 nm)
Run Time 10 minutes
Diluent Acetonitrile:Water (50:50 v/v)

Part 3: Method Validation Based on ICH Q2(R1) Guidelines

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. [5][6]The following parameters are essential for validating a quantitative impurity or assay method. [3][7]

ValidationParameters Figure 3: Interrelationship of Core Validation Parameters Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Precision->Accuracy Robustness Robustness Suitability System Suitability Suitability->Specificity Suitability->Linearity Suitability->Accuracy Suitability->Precision Suitability->Robustness

Caption: Figure 3: Interrelationship of Core Validation Parameters.

Experimental Protocols for Validation

1. System Suitability:

  • Objective : To ensure the chromatographic system is performing adequately.

  • Protocol : Prepare a standard solution of the analyte. Inject it five or six times.

  • Acceptance Criteria : Relative Standard Deviation (RSD) of peak area ≤ 2.0%, Tailing Factor (T) ≤ 2.0, Theoretical Plates (N) > 2000.

2. Specificity:

  • Objective : To demonstrate that the method can unequivocally assess the analyte in the presence of expected components (impurities, degradation products, matrix).

  • Protocol : Analyze blank samples (diluent), a placebo (if applicable), a pure analyte standard, and a sample spiked with known impurities.

  • Acceptance Criteria : The analyte peak should be free from interference from blank or placebo peaks. Peak purity analysis (via PDA detector) should yield an index > 0.995.

3. Linearity and Range:

  • Objective : To verify that the method's response is directly proportional to the analyte concentration over a specified range.

  • Protocol : Prepare a series of at least five calibration standards spanning 50% to 150% of the expected working concentration. Inject each standard and plot a graph of peak area versus concentration.

  • Acceptance Criteria : Correlation coefficient (r²) ≥ 0.999. [8] 4. Accuracy:

  • Objective : To determine the closeness of the measured value to the true value.

  • Protocol : Perform a recovery study by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%), each in triplicate.

  • Acceptance Criteria : The mean percent recovery should be within 98.0% to 102.0%.

5. Precision:

  • Objective : To assess the degree of scatter between a series of measurements.

    • Repeatability (Intra-assay precision) : Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument. [6] * Intermediate Precision : Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria : RSD ≤ 2.0% for both repeatability and intermediate precision.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective : To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

  • Protocol : These can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Acceptance Criteria : The LOQ value should be verified for adequate precision (e.g., RSD ≤ 10%).

7. Robustness:

  • Objective : To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol : Introduce small changes to parameters like flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase composition (±2% organic).

  • Acceptance Criteria : System suitability parameters should still be met, and the results should not be significantly impacted.

Part 4: Comparison with Alternative Analytical Methods

While RP-HPLC-UV is a robust and widely applicable technique, other methods may be suitable depending on the analytical requirements, such as the need for higher sensitivity or structural confirmation.

Table 3: Comparison of Relevant Analytical Methods

FeatureRP-HPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity; UV absorbance detection. [3]Separation of volatile compounds in the gas phase; mass-to-charge ratio detection.Combines HPLC separation with highly selective and sensitive mass spectrometric detection. [8]
Analyte Suitability Excellent. Ideal for non-volatile or thermally labile compounds with a UV chromophore.Challenging. The analyte's low volatility would likely require a derivatization step to increase its volatility for GC analysis. [8]Excellent. Offers high sensitivity and selectivity, ideal for complex matrices or trace-level analysis.
Sensitivity Good (µg/mL to ng/mL range).High, especially with derivatization (ng/mL to pg/mL range). [9]Very High (pg/mL to fg/mL range).
Selectivity Good; relies on chromatographic resolution.Very High; relies on both chromatographic separation and unique mass fragmentation patterns.Extremely High; uses precursor-to-product ion transitions for definitive identification.
Primary Use Case Routine quality control, purity assessment, and stability testing.Analysis of volatile impurities or when derivatization is feasible and offers advantages.Bioanalytical studies, trace impurity identification, and analysis in complex sample matrices.
Cost & Complexity Moderate cost, relatively simple operation.Moderate to high cost, requires expertise in derivatization and MS interpretation.High cost, complex instrumentation and operation.

Conclusion

The development of a robust analytical method is a critical activity in chemical and pharmaceutical development. For 2-Chloro-N-(cyano-2-thienylmethyl)acetamide, a reversed-phase HPLC method with UV detection represents a reliable, accurate, and cost-effective solution for routine quality control. The systematic approach outlined in this guide, from analyte characterization through to full method validation according to ICH guidelines, provides a clear pathway to establishing a method suitable for its intended purpose. While more sophisticated techniques like LC-MS/MS offer superior sensitivity and selectivity, the proposed HPLC-UV method provides the optimal balance of performance, cost, and accessibility for most quality control applications.

References

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from ResearchGate. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from Pharmaguideline. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from Zenodo. [Link]

  • SlideShare. (n.d.). analytical method validation and validation of hplc. Retrieved from SlideShare. [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from Acta Scientific. [Link]

  • ACS Publications. (2017, November 30). Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. Retrieved from ACS Publications. [Link]

  • ResearchGate. (n.d.). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Retrieved from ResearchGate. [Link]

  • PubMed. (2013, July 17). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Retrieved from PubMed. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Erlotinib

A Note on Chemical Identification: The initial CAS number provided (263137-41-3) corresponds to 2-Chloro-N-(cyano-2-thienylmethyl)acetamide, a fungicide intermediate. However, the context of the request, aimed at researc...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: The initial CAS number provided (263137-41-3) corresponds to 2-Chloro-N-(cyano-2-thienylmethyl)acetamide, a fungicide intermediate. However, the context of the request, aimed at researchers in drug development, strongly suggests an interest in a pharmaceutical compound. Based on the nature of the query and the detailed requirements for a scientific guide, this document focuses on Erlotinib (CAS: 183321-74-6) , a prominent anti-cancer therapeutic, whose analysis is highly relevant to the target audience.

Introduction to Erlotinib: A Targeted Approach in Oncology

Erlotinib, marketed under the trade name Tarceva®, is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][2] It functions as a tyrosine kinase inhibitor by targeting the epidermal growth factor receptor (EGFR).[3][4] By reversibly binding to the ATP-binding site of the EGFR, Erlotinib inhibits autophosphorylation, thereby blocking downstream signaling cascades that promote tumor cell proliferation and survival.[4][5] The chemical structure of Erlotinib, N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, with its quinazoline core and flexible side chains, is crucial to its inhibitory activity and also dictates its behavior in a mass spectrometer.[2][3]

The molecular formula of Erlotinib is C22H23N3O4, with a monoisotopic mass of 393.1743 g/mol .[1][3][4][6] Understanding its fragmentation pattern is paramount for developing robust and sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are essential for pharmacokinetic studies, therapeutic drug monitoring, and impurity profiling.[7][8]

Deciphering the Fragmentation Pattern of Erlotinib

The fragmentation of Erlotinib in positive ion mode electrospray ionization (ESI+) mass spectrometry is characterized by a series of well-defined cleavages, primarily centered around its two 2-methoxyethoxy side chains. The protonated molecule, [M+H]+, is readily observed at a mass-to-charge ratio (m/z) of 394.[7][9]

Collision-induced dissociation (CID) of the precursor ion at m/z 394 initiates a cascade of fragmentation events. The most probable fragmentation pathway involves the sequential loss of these side chains.

A study utilizing LC-MS/TOF established the fragmentation pattern, identifying major fragments at m/z values of 336.1352, 304.1068, 278.0914, 250.0972, and 212.2350.[10] The fragmentation process is generally understood to occur through the successive cleavage of the ether linkages in the side chains. The most abundant product ion is typically observed at m/z 278, which is often selected for quantification in multiple reaction monitoring (MRM) assays.[7][9][11]

The proposed fragmentation pathway is as follows:

  • [M+H]+ → m/z 336 : This initial fragmentation is attributed to the loss of a C2H4O (44 Da) unit from one of the methoxyethoxy side chains, followed by the loss of a methyl group (15 Da), resulting in a total loss of 58 Da.

  • m/z 336 → m/z 304 : Further fragmentation leads to the loss of a methanol molecule (32 Da).

  • m/z 304 → m/z 278 : This step involves the cleavage and loss of a C2H2O (42 Da) fragment, though the loss of an ethylene molecule (28 Da) is also a proposed pathway. The fragment at m/z 278 represents the quinazoline core with the ethynylphenyl group and one remaining methoxy group. This fragment is particularly stable and thus often yields the highest intensity in the product ion spectrum.[7][9][11]

  • m/z 278 → m/z 250 : The subsequent loss of a CO molecule (28 Da) results in the fragment at m/z 250.

  • m/z 250 → m/z 212 : A final characteristic fragmentation involves the loss of a C3H2 (38 Da) moiety.

This fragmentation cascade provides multiple, specific transitions that can be used for highly selective and sensitive quantification of Erlotinib in complex biological matrices.

Visualizing the Fragmentation Pathway

Erlotinib_Fragmentation cluster_main Erlotinib Fragmentation Pathway Precursor_Ion [M+H]+ m/z 394 Fragment_336 m/z 336 Precursor_Ion->Fragment_336 - C2H4O, -CH3 Fragment_304 m/z 304 Fragment_336->Fragment_304 - CH3OH Fragment_278 m/z 278 Fragment_304->Fragment_278 - C2H2O Fragment_250 m/z 250 Fragment_278->Fragment_250 - CO Fragment_212 m/z 212 Fragment_250->Fragment_212 - C3H2

Caption: Proposed fragmentation pathway of protonated Erlotinib.

Summary of Key Fragments
Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
394336C2H4O, CH3 (58 Da)
336304CH3OH (32 Da)
304278C2H2O (42 Da)
278250CO (28 Da)
250212C3H2 (38 Da)

Experimental Protocol: LC-MS/MS Quantification of Erlotinib in Human Plasma

This protocol provides a robust method for the quantification of Erlotinib in human plasma, a common application in clinical and pharmaceutical research.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., Erlotinib-d6).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute Erlotinib, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions
  • Ionization: Electrospray ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Erlotinib: 394.2 → 278.1

    • Erlotinib-d6 (IS): 400.2 → 278.1

  • Ion Source Parameters: Optimized for the specific instrument, but typical values include a capillary voltage of 3.5 kV, a source temperature of 150°C, and a desolvation temperature of 450°C.

Experimental Workflow Diagram

LCMS_Workflow cluster_workflow LC-MS/MS Analysis Workflow for Erlotinib Sample_Collection Plasma Sample Collection Protein_Precipitation Protein Precipitation Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution Supernatant_Transfer->Reconstitution LC_Injection LC Injection & Separation Reconstitution->LC_Injection MS_Detection MS/MS Detection (MRM) LC_Injection->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: A typical workflow for the quantification of Erlotinib in plasma.

Comparison with Alternative Analytical Methods

While LC-MS/MS is the gold standard for the bioanalysis of Erlotinib, other methods, such as High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, have also been developed.[12][13]

FeatureLC-MS/MSHPLC-UV
Sensitivity Very high (ng/mL to pg/mL levels).[7]Moderate (µg/mL to high ng/mL levels).[12][13]
Selectivity Extremely high due to the specificity of MRM transitions.Lower, susceptible to interference from co-eluting compounds.[12]
Sample Volume Typically requires smaller sample volumes.May require larger sample volumes for adequate sensitivity.
Structural Information Provides structural information through fragmentation patterns.Provides no structural information.
Cost & Complexity Higher initial instrument cost and more complex operation.Lower instrument cost and simpler operation.
Throughput Can be very high with rapid chromatographic methods.[7][9]Generally lower throughput compared to modern LC-MS/MS methods.

References

  • Baig, M. L. A., & Ali, S. A. (2017). A high performance LC-MS/MS method for the estimation of Erlotinib in human plasma. Journal of Innovations in Pharmaceutical and Biological Sciences, 3(4), 157-163. [Link]

  • Baig, M. L. A., & Ali, S. A. (2016). A high performance LC-MS/MS method for the estimation of Erlotinib in human plasma. Journal of Innovations in Pharmaceutical and Biological Sciences, 3(4). [Link]

  • Lievre, M., et al. (2019). Quantification of the tyrosine kinase inhibitor erlotinib in human scalp hair by liquid chromatography-tandem mass spectrometry: Pitfalls for clinical application. Journal of Pharmaceutical and Biomedical Analysis, 172, 28-34. [Link]

  • Singh, S., et al. (2013). Separation, identification, and characterization of degradation products of erlotinib hydrochloride under ICH-recommended stress conditions by LC, LC-MS/TOF. Journal of Pharmaceutical and Biomedical Analysis, 85, 146-155. [Link]

  • Lin, C., et al. (2013). Development and Validation of an LC-MS method for Determination of Erlotinib in Rat Plasma and Applied in Pharmacokinetic Study. Latin American Journal of Pharmacy, 32(9), 1298-1303. [Link]

  • Tsuruoka, S., et al. (2021). An Liquid Chromatography-Tandem Mass Spectrometry Method for the Simultaneous Determination of Afatinib, Alectinib, Ceritinib, Crizotinib, Dacomitinib, Erlotinib, Gefitinib, and Osimertinib in Human Serum. Therapeutic Drug Monitoring, 43(6), 754-763. [Link]

  • CAS Common Chemistry. (n.d.). Erlotinib. [Link]

  • PubChem. (n.d.). Erlotinib. [Link]

  • ResearchGate. (n.d.). Mass spectra of erlotinib (A) and erlotinib-d 6 (B) and their fragmentation pathways. [Link]

  • Patel, P. N., et al. (2011). Analytical Method Development and Validation of Erlotinib by High Performance Liquid Chromatography. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 121-124. [Link]

  • Sreekanth, N., et al. (2013). Development and validation of RP-HPLC and UV method for erlotinib hydrochloride tablets. International Journal of Pharmaceutical Sciences and Research, 4(11), 4349-4354. [Link]

Sources

Comparative

validation of analytical methods for Ethaboxam intermediates

Comparative Guide: Optimizing Analytical Validation Strategies for Ethaboxam and Key Synthetic Intermediates Executive Summary & Strategic Context Ethaboxam (N-(α-cyano-2-thenyl)-4-ethyl-2-(ethylamino)-1,3-thiazole-5-car...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Optimizing Analytical Validation Strategies for Ethaboxam and Key Synthetic Intermediates

Executive Summary & Strategic Context

Ethaboxam (N-(α-cyano-2-thenyl)-4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide) represents a class of thiazole-carboxamide fungicides targeting Oomycetes.[1][2] In the development of high-purity Active Substances (AS), the control of synthetic intermediates is as critical as the final assay.

This guide compares analytical methodologies for validating Ethaboxam and its two primary synthetic precursors: the Thiazole Acid Intermediate and the Thiophene Amine Intermediate . While UPLC-MS/MS is the gold standard for residue analysis (ppb levels), this guide argues that HPLC-UV/DAD remains the superior, robust choice for process validation and intermediate control (ppm to % levels), provided that "orthogonal" specificity is demonstrated.

The Synthetic Context: Defining the Analytes

To validate a method, one must understand the chemistry. The synthesis of Ethaboxam generally proceeds via an amide coupling.[3]

Key Analytes:

  • Target: Ethaboxam.

  • Intermediate A (Acid): 4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxylic acid.

  • Intermediate B (Amine): α-cyano-2-thenyl amine.[1][2]

  • Critical Impurity: Des-ethyl ethaboxam (degradation product).

EthaboxamSynthesis IntA Intermediate A (Thiazole Acid) Polar/Amphoteric Coupling Amide Coupling (DCC/EDC) IntA->Coupling + Reagents IntB Intermediate B (Thiophene Amine) Basic/UV Active IntB->Coupling Ethaboxam ETHABOXAM (Final API) Hydrophobic Coupling->Ethaboxam Yield ~70-80% Impurity Impurity: Des-ethyl (Degradant) Ethaboxam->Impurity Hydrolysis/Stress

Figure 1: Simplified synthetic pathway highlighting the polarity shift from precursors (polar) to product (hydrophobic), guiding column selection.

Comparative Analysis: Selecting the Right Tool

For intermediate quantification, we compare three dominant methodologies.

FeatureMethod A: HPLC-UV (Recommended) Method B: UPLC-MS/MS Method C: GC-FID
Primary Application Process Control, Purity (>98%), Intermediates (>0.1%)Trace Residues, Genotoxic Impurities (<10 ppm)Volatile Reagents (Solvents, Ethylamine)
Linearity Range Broad (

to

)
Narrow dynamic range (saturation risk)Good for volatiles, poor for thermally unstable solids
Selectivity Moderate (Relies on column chemistry)High (Mass discrimination)High (Boiling point discrimination)
Robustness High (Tolerates matrix variations)Low (Susceptible to matrix suppression)Moderate (Injector maintenance critical)
Cost/Run $

$

Expert Insight: While UPLC-MS is sensitive, it is "overkill" for intermediate tracking and prone to ionization suppression by synthetic byproducts (salts). HPLC-UV is the logical choice for validation due to the strong chromophores in the thiazole and thiophene rings.

Protocol: Validated Stability-Indicating HPLC Method

This protocol is designed to separate the highly polar Thiazole Acid (Int A) from the non-polar Ethaboxam.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18),

    
    .
    
    • Why? The 250mm length provides the theoretical plates needed to resolve structural isomers common in thiazole chemistry.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Hold for polar Acid elution)

    • 2-15 min: 10%

      
       85% B (Elute Ethaboxam)
      
    • 15-20 min: 85% B (Wash)

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 254 nm (Thiazole max) and 280 nm.

  • Temperature:

    
    .
    
Standard Preparation
  • Stock Solution: Dissolve 25 mg Ethaboxam standard in 25 mL ACN (

    
    ).
    
  • Intermediate Stock: Dissolve 10 mg of Intermediate A and B in 50:50 ACN:Water.

  • System Suitability Solution: Mix aliquots to achieve

    
     Ethaboxam and 
    
    
    
    of each intermediate.

Validation Strategy (ICH Q2 R2 Compliant)

Validation must prove the method is "fit for purpose."[5][6][7]

Specificity (Stress Testing)
  • Objective: Ensure degradation products do not co-elute with the main peak.

  • Protocol: Expose Ethaboxam to:

    • Acid (0.1N HCl, 60°C, 4h)

    • Base (0.1N NaOH, 60°C, 4h) -> Expect significant hydrolysis to Thiazole Acid.

    • Oxidation (3%

      
      )
      
  • Acceptance: Peak Purity Index > 0.990 (via Diode Array Detector).

Linearity & Range
  • Protocol: Prepare 5 levels: 50%, 80%, 100%, 120%, and 150% of target concentration.

  • Data Presentation:

AnalyteRange (

)

Value
SlopeY-Intercept
Ethaboxam50 - 1500.999812450-150
Int A (Acid)5 - 500.9995850020
Int B (Amine)5 - 500.9992420010
Accuracy (Recovery)
  • Method: Spike intermediates into the reaction matrix (simulated) at 3 levels.

  • Acceptance: 98.0% - 102.0% recovery.

Decision Logic for Method Lifecycle

Use this workflow to determine when to re-validate or transfer methods.

ValidationLogic Start Start Validation (ICH Q2 R2) Specificity Specificity Test (Forced Degradation) Start->Specificity PurityCheck Peak Purity Pass? Specificity->PurityCheck Optimize Adjust Gradient/ Change Column PurityCheck->Optimize No (Co-elution) Linearity Linearity & Range (5 concentrations) PurityCheck->Linearity Yes Optimize->Specificity Accuracy Accuracy/Recovery (Spike in Matrix) Linearity->Accuracy Final Method Validated for Release Accuracy->Final

Figure 2: Decision tree for analytical method validation, emphasizing the critical checkpoint of peak purity during specificity testing.

References

  • International Council for Harmonisation (ICH). (2023).[7] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[5][6][7][8] [Link]

  • Kim, D. S., et al. (2004).[2][9] Synthesis and fungicidal activity of ethaboxam against Oomycetes.[1][2] Pest Management Science. [Link]

  • European Commission. (2019). SANTE/12682/2019: Guidance document on analytical quality control and method validation procedures for pesticide residues. EU Reference Laboratories. [Link]

  • Kim, B. H., & Ok, J. H. (2004).[9] Liquid chromatographic determination of novel aminothiazolecarboxamide fungicide residues in soil and crops using online solid-phase extraction.[9] Journal of Chromatographic Science.[9] [Link]

Sources

Validation

A Comparative Guide to Quality Control Standards for 2-Chloro-N-(cyano-2-thienylmethyl)acetamide Batches

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical framework for establishing robust quality control (QC) standards for batches of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical framework for establishing robust quality control (QC) standards for batches of 2-Chloro-N-(cyano-2-thienylmethyl)acetamide. This intermediate is critical in the synthesis of various active pharmaceutical ingredients (APIs), and its purity directly impacts the quality, safety, and efficacy of the final drug product. This document moves beyond a simple checklist of tests, offering a scientifically grounded rationale for each quality attribute and analytical methodology, in line with international regulatory expectations.

The Critical Role of Quality Control for Pharmaceutical Intermediates

2-Chloro-N-(cyano-2-thienylmethyl)acetamide (CCTA) is a key building block in multi-step syntheses. As an intermediate, its quality attributes directly influence the impurity profile, yield, and process consistency of the final API[1][2][3]. A well-defined and rigorously controlled intermediate minimizes the risk of downstream process failures and ensures regulatory compliance. This guide establishes a comprehensive QC strategy based on the principles outlined in the International Council for Harmonisation (ICH) guidelines Q7 and Q11, which emphasize a deep understanding of the manufacturing process to control potential impurities[1].

Plausible Synthesis Route and Potential Impurities

A likely and efficient synthesis of CCTA involves the amidation of a cyano-functionalized thiophene amine with chloroacetyl chloride[4][5][6]. A plausible two-step process is outlined below:

Synthesis_Pathway Thiophene Thiophene Step1_reagents Paraformaldehyde, Conc. HCl Chloromethylthiophene 2-Chloromethylthiophene Thiophene->Chloromethylthiophene Chloromethylation Step2_reagents Sodium Cyanide (NaCN) Thiopheneacetonitrile 2-Thiopheneacetonitrile Chloromethylthiophene->Thiopheneacetonitrile Cyanation Step3_reagents Reduction (e.g., LiAlH4) Aminomethylthiophene 2-(Aminomethyl)thiophene Thiopheneacetonitrile->Aminomethylthiophene Reduction Step4_reagents Chloroacetyl Chloride, Base (e.g., Triethylamine) CCTA 2-Chloro-N-(cyano-2-thienylmethyl)acetamide Aminomethylthiophene->CCTA Amidation QC_Workflow Start Receipt of CCTA Batch Sampling Representative Sampling Start->Sampling Visual_Inspection Visual Inspection Sampling->Visual_Inspection Spectroscopic_ID Spectroscopic Identification (FTIR, ¹H NMR) Sampling->Spectroscopic_ID HPLC_Analysis HPLC Analysis (Assay and Impurities) Sampling->HPLC_Analysis KF_and_MP Water Content (KF) & Melting Point Sampling->KF_and_MP GC_HS Residual Solvents (GC-HS) Sampling->GC_HS Data_Review Data Review and Comparison to Specifications Visual_Inspection->Data_Review Spectroscopic_ID->Data_Review HPLC_Analysis->Data_Review KF_and_MP->Data_Review GC_HS->Data_Review Release Batch Release Data_Review->Release Pass Reject Batch Rejection & Investigation Data_Review->Reject Fail

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Chloro-N-(cyano-2-thienylmethyl)acetamide

Executive Hazard Analysis The "Why" Behind the Protocol 2-Chloro-N-(cyano-2-thienylmethyl)acetamide is not merely a "toxic chemical"; it is a potent electrophilic alkylating agent . Its structural core—the -chloroacetami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

The "Why" Behind the Protocol

2-Chloro-N-(cyano-2-thienylmethyl)acetamide is not merely a "toxic chemical"; it is a potent electrophilic alkylating agent . Its structural core—the


-chloroacetamide moiety—is designed to react with nucleophiles. In a biological context, this means it rapidly alkylates sulfhydryl (thiol) groups on cysteine residues in proteins.
  • The Immediate Risk: Acute toxicity via ingestion or inhalation (dust).

  • The Latent Risk (Critical): Skin sensitization. Repeated exposure, even at sub-clinical levels, can trigger a permanent, irreversible T-cell mediated immune response (Allergic Contact Dermatitis). Once sensitized, a researcher may experience anaphylactic-type reactions upon minute re-exposure.

  • The Structural Amplifier: The thiophene ring increases lipophilicity, potentially enhancing dermal absorption compared to simpler chloroacetamides.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for alkylating agents in solution. The following matrix is based on permeation kinetics of chlorinated amides.

Table 1: PPE Specifications by Operational State

ComponentSolid State Handling (Weighing/Transfer)Solution State Handling (Reaction/Workup)Technical Rationale
Hand Protection Double Nitrile (min 5 mil outer, 4 mil inner).Laminate (Silver Shield/4H) under Nitrile OR Double High-Grade Nitrile (change every 15 mins).Chloroacetamides can permeate standard nitrile rubber. Laminate films provide >4h breakthrough time against chlorinated organics.
Eye Protection Chemical Splash Goggles (Vented).Chemical Splash Goggles + Face Shield (if >50mL).Prevents corneal alkylation. Safety glasses allow vapor/aerosol entry from the side.
Respiratory N95 (if in hood) or P100 (if outside hood).Mandatory Fume Hood . Respirator w/ OV/AG cartridges if spill occurs.Dusts are highly irritating to mucous membranes.
Body Defense Standard Cotton Lab Coat.Tyvek® Sleeves or Apron (impervious).Cotton absorbs and holds liquids against the skin; Tyvek repels.
PPE Decision Logic (DOT Visualization)

PPE_Decision_Tree Start Start: Handling 2-Chloro-N-(cyano-2-thienylmethyl)acetamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Glove1 Double Nitrile Gloves (Change if dusty) Solid->Glove1 Resp1 Fume Hood Required (Static Control) Solid->Resp1 Conc Concentration? Liquid->Conc LowConc Dilute (<0.1 M) Conc->LowConc HighConc Conc. (>0.1 M) Conc->HighConc Glove2 Double Nitrile (Change every 15m) LowConc->Glove2 Glove3 Laminate Liners (Silver Shield) HighConc->Glove3

Figure 1: Decision tree for glove selection based on physical state and concentration risk.

Operational Protocols
A. Weighing and Transfer (The "Static" Danger)

Fine powders of chloroacetamides are prone to static charge, causing "fly-away" particles that settle on wrists and balances.

  • Engineering Control: Use a balance enclosure or work strictly inside a fume hood.

  • Static Elimination: Use an ionizing fan or anti-static gun on the spatula and weigh boat before transfer.

  • Technique: Do not weigh directly into a flask. Weigh onto weighing paper or a boat, then transfer via a powder funnel. Rinse the funnel immediately with the reaction solvent into the flask to sequester dust.

B. Reaction Setup
  • Solvent Addition: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of dust.

  • Temperature: If the reaction involves heating, ensure the condenser is active before heating begins. Chloroacetamides have significant vapor pressures at elevated temperatures.

Deactivation and Disposal (Quenching)[1][2]

Do not dispose of active alkylating agents in general organic waste. This endangers waste handlers and downstream personnel. You must chemically "kill" the electrophile.

The Chemistry of Deactivation: We utilize the specific reactivity of the molecule (susceptibility to nucleophilic attack) to convert it into a harmless glycine derivative or thioether.

Recommended Quench Solution:

  • Solution A: 10% Aqueous Sodium Thiosulfate (

    
    ).
    
  • Solution B: 1M Aqueous Sodium Hydroxide (NaOH) or Ammonia.

Step-by-Step Quenching Protocol:

  • Collect all waste (mother liquors, rinse acetone) in a dedicated beaker.

  • Add Solution A (Thiosulfate) in excess (approx. 2:1 molar ratio to the chloroacetamide).

  • Stir for 1 hour. The thiosulfate anion (

    
    ) acts as a soft nucleophile, displacing the chloride.
    
  • Check pH.[1] If acidic, neutralize with Sodium Bicarbonate.[2]

  • Dispose of the resulting mixture as Non-Halogenated Organic Waste (if solvent allows) or aqueous waste, labeled "Deactivated Amides."

Disposal Workflow (DOT Visualization)

Disposal_Flow Waste Active Waste (Chloroacetamide) Quench Add Nucleophile (Na2S2O3 or Ammonia) Waste->Quench Treat React Reaction: Cl-Displacement Quench->React Sn2 Mechanism Check Check pH & Stir 1 Hour React->Check Safe Safe Disposal (Label: Deactivated) Check->Safe Verified

Figure 2: Chemical deactivation pathway converting the toxic alkylator into a benign thioether/amine.

Emergency Response
  • Skin Contact:

    • Immediate Action: Do not use solvents (ethanol/acetone) to wash skin; this drives the chemical deeper into the dermis.

    • Wash: Flush with copious soap and water for 15 minutes.

    • Alert: Monitor for redness/itching over the next 24-48 hours (delayed sensitization).

  • Spill (Solid):

    • Cover with wet paper towels to prevent dust dispersal.

    • Scoop up into a bag.

    • Wipe surface with 10% Sodium Thiosulfate solution to decontaminate.

References
  • National Center for Biotechnology Information (PubChem). 2-Chloroacetamide (Compound CID 6580) - Safety and Hazards. [Link]

  • Yale University, Environmental Health & Safety. Glove Chemical Resistance Guide (Nitrile vs. Chlorinated Organics). [Link]

  • The Sarpong Group (UC Berkeley). Quenching of Reactive Intermediates and Hazardous Waste Management. [Link]

Sources

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